molecular formula C7H8O3 B020788 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one CAS No. 102306-78-5

6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one

Cat. No.: B020788
CAS No.: 102306-78-5
M. Wt: 140.14 g/mol
InChI Key: BIZWYVHBKSEJJL-UHFFFAOYSA-N
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Description

6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one (CAS 102306-78-5) is a specialized 1,3-dioxin-based building block of value in organic synthesis. With the molecular formula C 7 H 8 O 3 and a molecular weight of 140.14 g/mol, this compound serves as a key vinylogous ester derived from a cyclic 1,3-diketone . Its primary research application is as a template for the construction of natural and unnatural carbocyclic products, functioning as a synthetic equivalent for β-keto vinyl cations . The compound enables a variety of transformations, including reductive and alkylative 1,3-carbonyl transpositions, which are fundamental reactions in complex molecule assembly . It can be synthesized from 1,3-cyclopentanedione, 1,3,5-trioxane, and boron trifluoride etherate in dichloromethane, yielding a white crystalline solid with a melting point of 73-75°C . The compound is characterized by a defined IR spectrum with a carbonyl stretch at 1690 cm -1 and a 1 H NMR (CDCl 3 , 500 MHz) featuring signals at δ 2.36-2.38 (m, 2H), 2.59-2.62 (m, 2H), 4.44 (t, 2H), and 5.20 (s, 2H) . This product is intended for research purposes only and is not for human or veterinary use. Please refer to the Safety Data Sheet for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6,7-dihydro-4H-cyclopenta[d][1,3]dioxin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-2-7-5(6)3-9-4-10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWYVHBKSEJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1OCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403110
Record name 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102306-78-5
Record name 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (CAS: 102306-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, with CAS number 102306-78-5, is a heterocyclic organic compound. Its structure features a cyclopentanone ring fused with a 1,3-dioxin ring. This molecule serves as a versatile synthetic intermediate in organic chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion on its known applications and potential areas for future research.

Physicochemical Properties

A summary of the key physicochemical properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 102306-78-5N/A
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [1][3]
IUPAC Name 6,7-dihydrocyclopenta[d][1][4]dioxin-5(4H)-one[5]
Synonyms 6,7-Dihydro-4H-cyclopenta[1][4]dioxin-5-one, 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one[1][6]
Boiling Point 292.6 °C at 760 mmHg[1][2][4][7]
Density 1.27 g/cm³[1][2]
Flash Point 121.6 °C[1][2][7]
Melting Point Not available[1][2]
Solubility Not available[1][2]

Experimental Protocols: Synthesis

The synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one has been well-documented in the scientific literature. A reliable and detailed protocol is provided by Organic Syntheses, a publication known for its rigorously tested and reproducible experimental procedures.

Synthesis of 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one

This procedure details the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane in the presence of boron trifluoride etherate.

Materials and Reagents:

  • 1,3-Cyclopentanedione

  • 1,3,5-Trioxane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Celite

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Acetone

Procedure:

  • A suspension of 1,3-cyclopentanedione (1.0 eq), 1,3,5-trioxane (6.0 eq), and activated 4 Å molecular sieves in freshly distilled dichloromethane is prepared in a three-necked, round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Boron trifluoride etherate (3.0 eq) is added dropwise to the stirred suspension at room temperature over a period of 2 hours.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The mixture is then filtered through a pad of Celite, and the solid residue is washed with dichloromethane.

  • The combined filtrate is carefully poured into a separatory funnel containing ice and saturated sodium bicarbonate solution to neutralize the acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a hexane-acetone mixture as the eluent to afford the pure 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one as a white crystalline solid.

Reaction Mechanism: The reaction is proposed to proceed via a Prins-type mechanism. The enol form of 1,3-cyclopentanedione adds to the boron trifluoride-activated formaldehyde (generated from 1,3,5-trioxane). A subsequent cyclization with another equivalent of formaldehyde yields the 1,3-dioxin ring system.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A 1,3-Cyclopentanedione P1 Mix Reactants & Solvent A->P1 B 1,3,5-Trioxane B->P1 C Boron Trifluoride Etherate P2 Add BF3·OEt2 (dropwise, 2h) C->P2 D Dichloromethane D->P1 P1->P2 P3 Stir at RT (48h) P2->P3 P4 Filter through Celite P3->P4 P5 Workup (NaHCO3, Brine) P4->P5 P6 Dry (MgSO4) & Concentrate P5->P6 P7 Flash Chromatography P6->P7 Z 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one P7->Z

Caption: Synthesis workflow for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Biological Activity and Applications

Currently, there is a notable lack of publicly available data on the specific biological activities of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. Extensive searches of scientific literature and databases have not revealed any studies detailing its pharmacological, toxicological, or any other biological effects.

It is crucial to distinguish this compound from the highly toxic and environmentally persistent class of compounds commonly referred to as "dioxins," such as polychlorinated dibenzo-p-dioxins (PCDDs). The term "dioxin" in the name of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one refers to the presence of the 1,3-dioxin heterocyclic ring system and does not imply the toxicological properties associated with PCDDs. The toxicity of PCDDs is primarily mediated by the aryl hydrocarbon receptor (AhR), a mechanism that is not expected for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one due to significant structural differences.

The primary utility of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one lies in its role as a building block in organic synthesis. Its functional groups, including the ketone and the protected 1,3-dicarbonyl moiety, make it a valuable precursor for the synthesis of more complex molecules, potentially including novel carbocyclic and heterocyclic structures that may be of interest in drug discovery and materials science.

Future Research Directions

Given the current gap in knowledge, several avenues of research for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one can be proposed:

  • Screening for Biological Activity: The compound could be subjected to a broad range of in vitro biological screens to identify any potential pharmacological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

  • Derivatization and Library Synthesis: The chemical reactivity of the ketone and other positions on the molecule could be exploited to generate a library of derivatives. This library could then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development.

  • Computational Studies: In silico methods, such as molecular docking and virtual screening, could be employed to predict potential biological targets for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and its derivatives, helping to guide future experimental work.

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a readily accessible organic compound with well-defined physicochemical properties and a reliable synthetic protocol. While its biological activity remains unexplored, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. Further investigation into the biological properties of this compound and its derivatives is warranted and could open up new opportunities in medicinal chemistry and drug discovery.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a valuable heterocyclic building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exposition of the analytical techniques and data interpretation integral to confirming the compound's molecular structure.

Compound Overview

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a bicyclic compound with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2] Its structure features a cyclopentanone ring fused to a 1,3-dioxane ring. The confirmation of this structure relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural confirmation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is achieved through the detailed analysis of its spectroscopic data. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
5.20singlet2H-O-CH₂-O
4.44triplet2H2.2=C-CH₂-O
2.59-2.62multiplet2H-CO-CH₂-CH₂
2.36-2.38multiplet2H-CO-CH₂-CH₂

Data obtained in CDCl₃ at 500 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Chemical Shift (δ) (ppm)Assignment
201.0C=O
181.9=C-O
114.7=C-CH₂
92.7O-CH₂-O
63.1=C-CH₂-O
32.6CO-CH₂-CH₂
26.4CO-CH₂-CH₂

Data obtained in CDCl₃ at 125 MHz.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Infrared (IR) Absorption Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3000mediumC-H stretch
1690mediumC=O stretch (ketone)
1640strongC=C stretch
1430mediumCH₂ bend
1310mediumC-O stretch
1180mediumC-O stretch
1090broad mediumC-O stretch
910strong=C-H bend
890strong=C-H bend

Data obtained in CHCl₃.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Ionization Modem/z (calculated)m/z (found)Molecular Formula
CI (NH₃)140.0473140.0482C₇H₈O₃

[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the structure elucidation are provided below.

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

The compound is synthesized via a Prins-type cyclization. To a stirred suspension of 1,3-cyclopentanedione and 1,3,5-trioxane in dichloromethane at 0°C under an argon atmosphere, boron trifluoride etherate is added dropwise. The reaction mixture is stirred at 0°C for a specified time, followed by quenching with a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the title compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 125 MHz, typically with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm), which is calibrated against TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the sample is prepared by dissolving a small amount of the compound in a volatile solvent such as chloroform (CHCl₃). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin, uniform film of the compound on the plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: The HRMS data is acquired using a mass spectrometer equipped with a chemical ionization (CI) source, using ammonia as the reagent gas. The instrument is calibrated prior to analysis to ensure high mass accuracy. The exact mass of the molecular ion is measured and used to determine the elemental composition.

Structure Elucidation Workflow

The logical process for elucidating the structure of an unknown organic compound, such as 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, follows a systematic workflow. This process integrates data from multiple analytical techniques to build a coherent molecular structure.

Structure_Elucidation_Workflow Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Assembly & Verification MS Mass Spectrometry (Determine Molecular Formula) Propose Propose Structure MS->Propose IR IR Spectroscopy (Identify Functional Groups) IR->Propose NMR_1H 1H NMR (Proton Environment & Connectivity) NMR_1H->Propose NMR_13C 13C NMR (Carbon Skeleton) NMR_13C->Propose Verify Verify with All Data Propose->Verify Final Final Structure Confirmed Verify->Final

Caption: A flowchart illustrating the systematic workflow for organic structure elucidation.

Potential Signaling Pathways and Biological Activity

While no specific biological activities or signaling pathway interactions have been reported for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, its core structure is related to classes of compounds with known biological effects. For instance, cyclopentenediones, which share the cyclopentenone moiety, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, cytostatic, and enzyme inhibitory effects.[3][4]

A structurally related compound, 5,6-dihydrocyclopenta[c][3][5]-dithiole-3(4H)-thione (CPDT), has been identified as a potent inducer of Phase 2 detoxifying enzymes through the activation of the Nrf2 signaling pathway.[6][7] This pathway is a key regulator of cellular defense against oxidative stress and carcinogenesis. The induction of these enzymes by CPDT suggests a potential chemopreventive role. Given the structural similarities, it is plausible that 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one or its derivatives could interact with similar biological targets.

Nrf2_Signaling_Pathway Potential Nrf2 Signaling Pathway Activation Compound Potential Bioactive Compound (e.g., CPDT analog) Keap1 Keap1 Compound->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 binding & sequestration Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub leads to ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds Phase2 Phase 2 Enzyme Expression (e.g., GST, NQO1) ARE->Phase2 induces

References

Spectroscopic and Synthetic Profile of 2-(1,3-Dioxolan-2-yl)furan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the ketal 2-(1,3-dioxolan-2-yl)furan, a heterocyclic compound with the molecular formula C7H8O3. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its stable furan and dioxolane moieties that can be strategically modified.[1] This document outlines the key spectroscopic characteristics for the identification and quantification of this compound and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation and purity assessment of 2-(1,3-dioxolan-2-yl)furan rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of readily available, experimentally verified NMR data in public databases for 2-(1,3-dioxolan-2-yl)furan, the following tables present predicted chemical shifts. These predictions are based on established empirical models and data from structurally related furan and dioxolane derivatives.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5' (furan)7.40 - 7.50dd~1.8, ~0.8
H-3' (furan)6.45 - 6.55dd~3.2, ~0.8
H-4' (furan)6.35 - 6.45dd~3.2, ~1.8
CH (dioxolane)5.80 - 5.90s-
O-CH₂-CH₂-O (dioxolane)4.00 - 4.15m-

¹³C NMR (Carbon-13) Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2' (furan, attached to dioxolane)152 - 154
C-5' (furan)143 - 145
C-3' (furan)110 - 112
C-4' (furan)108 - 110
C-2 (dioxolane, acetal carbon)98 - 100
C-4, C-5 (dioxolane)65 - 67
Infrared (IR) Spectroscopy

The IR spectrum of 2-(1,3-dioxolan-2-yl)furan is characterized by absorption bands corresponding to its key functional groups. The prominent peaks are associated with the C-H bonds of the furan ring and the dioxolane ring, as well as the C-O and C=C bonds.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3120 - 3150Medium=C-H stretch (furan)
2890 - 2990MediumC-H stretch (dioxolane)
1580 - 1610Medium to WeakC=C stretch (furan ring)
1450 - 1500MediumC=C stretch (furan ring)
1150 - 1250StrongC-O-C stretch (asymmetric, ketal)
1040 - 1100StrongC-O-C stretch (symmetric, ketal)
740 - 780Strong=C-H out-of-plane bend (furan)
Mass Spectrometry (MS)

Mass spectrometry of 2-(1,3-dioxolan-2-yl)furan provides information on its molecular weight and fragmentation pattern. The predicted monoisotopic mass is 140.0473 g/mol .[2]

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺141.0546
[M+Na]⁺163.0366
[M]⁺140.0468

Experimental Protocols

Synthesis of 2-(1,3-Dioxolan-2-yl)furan

The synthesis of 2-(1,3-dioxolan-2-yl)furan is typically achieved through the acid-catalyzed acetalization of furfural with ethylene glycol. This reaction involves the formation of a cyclic ketal with the removal of water to drive the reaction to completion. A common and effective method utilizes a Dean-Stark apparatus to azeotropically remove the water byproduct.

Materials and Reagents:

  • Furfural

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene or Benzene (solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A mixture of furfural (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) is dissolved in toluene in a round-bottom flask.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material (furfural) is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure 2-(1,3-dioxolan-2-yl)furan.

Visualizations

Synthetic Pathway of 2-(1,3-Dioxolan-2-yl)furan

The following diagram illustrates the acid-catalyzed reaction between furfural and ethylene glycol to form the target ketal.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Furfural Furfural Product 2-(1,3-Dioxolan-2-yl)furan Furfural->Product + EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product Catalyst p-Toluenesulfonic Acid (cat.) Catalyst->Product Solvent Toluene, Reflux Solvent->Product WaterRemoval Dean-Stark Trap WaterRemoval->Product

Caption: Synthesis of 2-(1,3-dioxolan-2-yl)furan.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the key steps in the synthesis and purification of 2-(1,3-dioxolan-2-yl)furan.

G Reactants Mix Reactants: Furfural, Ethylene Glycol, p-TsOH, Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Aqueous Workup: NaHCO₃, Brine Monitor->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis.

References

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical data sheet provides essential information regarding the chemical properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Molecular and Physical Properties

The fundamental characteristics of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one have been determined and are summarized below. These data points are critical for experimental design, chemical synthesis, and computational modeling.

The molecular formula for this compound is C₇H₈O₃.[1][2][3] This formula indicates that each molecule is composed of seven carbon atoms, eight hydrogen atoms, and three oxygen atoms. Based on this composition, the molecular weight of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is calculated to be 140.14 g/mol .[1][2]

PropertyValueReference
Molecular FormulaC₇H₈O₃[1][2][3]
Molecular Weight140.14 g/mol [1][2]
CAS Number102306-78-5[1][2]

This information is foundational for any further research or development involving this molecule. No experimental protocols or signaling pathways are described as the core of this document is the presentation of the molecular weight and formula.

References

Technical Guide: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a heterocyclic organic compound. This technical guide provides a summary of its known chemical properties and a detailed experimental protocol for its synthesis. It is important to note that, based on publicly available scientific literature, this compound is primarily documented as a synthetic intermediate. There is currently no available data on its biological activity, mechanism of action, or associated signaling pathways. Therefore, this guide focuses on the chemical aspects of the molecule.

Chemical Identity and Synonyms

The compound with the systematic name 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is also known by several synonyms. These alternative names are frequently encountered in chemical supplier catalogs and databases.

Identifier Value
Systematic Name 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one
Synonym(s) 6,7-DIHYDRO-4H-CYCLOPENTA[1][2]DIOXIN-5-ONE[3], 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one[3], 6,7-DIHYDROCYCLOPENTA[D][1][2]DIOXIN-5(4H)-ONE[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one - D6292[3]
CAS Number 102306-78-5[2][3][4][5][6]
Molecular Formula C₇H₈O₃[3][6]
Molecular Weight 140.14 g/mol [6]
Physicochemical Properties

The following table summarizes the known physical and chemical properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, primarily sourced from chemical suppliers.

Property Value
Boiling Point 292.6°C at 760 mmHg[3]
Flash Point 121.6°C[3]
Density 1.27 g/cm³[3]
Vapor Pressure 0.00181 mmHg at 25°C[3]
Refractive Index 1.52[3]

Experimental Protocol: Synthesis

A detailed and verified procedure for the synthesis of 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one has been published in Organic Syntheses. The method involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane, catalyzed by boron trifluoride etherate.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product r1 1,3-Cyclopentanedione p1 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one r1->p1 Reaction r2 1,3,5-Trioxane r2->p1 re1 Boron trifluoride etherate (BF₃·Et₂O) re1->r1 Catalyst re2 Dichloromethane (CH₂Cl₂) re2->r1 Solvent re3 4 Å Molecular Sieves re3->r1 Dehydrating Agent

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Materials and Reagents
Reagent CAS Number Amount Molar Eq.
1,3-Cyclopentanedione3859-41-410.0 g1.0
1,3,5-Trioxane110-88-355.0 g6.0
Boron trifluoride etherate109-63-737.6 mL3.0
Dichloromethane75-09-2500 mL-
Activated 4 Å Molecular Sieves70955-01-05 g-
Procedure
  • A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, a 50-mL graduated addition funnel, and an argon inlet tube.

  • The flask is charged with 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), activated powdered 4 Å molecular sieves (5 g), and freshly distilled dichloromethane (500 mL).[1]

  • The resulting suspension is stirred at room temperature.

  • Boron trifluoride etherate (37.6 mL, 0.3057 mol) is added dropwise over a period of 2 hours via the addition funnel.[1]

  • The reaction mixture is stirred for 48 hours at room temperature.

  • The mixture is then filtered through a pad of Celite, and the solid residue is washed twice with 100 mL portions of dichloromethane.

  • The filtrate is transferred to a 3-liter separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant CO₂ evolution occurs during this step.[1]

  • The aqueous phase is extracted with two 100-mL portions of dichloromethane.

  • The combined organic layers are washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to yield the product as a white crystalline solid.[1]

Yield: 10.3 g (72%)[1]

Experimental Workflow Diagram

G A Combine Reactants: 1,3-Cyclopentanedione, 1,3,5-Trioxane, 4 Å Molecular Sieves, and CH₂Cl₂ B Add BF₃·Et₂O dropwise over 2 hours A->B C Stir at room temperature for 48 hours B->C D Filter through Celite C->D E Quench with saturated NaHCO₃ and ice D->E F Extract with CH₂Cl₂ E->F G Wash with brine, dry over MgSO₄, and concentrate F->G H Purify by flash chromatography G->H I Obtain pure 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one H->I

Workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no published research detailing the biological activity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. Searches of prominent scientific databases have not yielded any studies related to its efficacy, mechanism of action, or potential as a therapeutic agent. Consequently, there are no known signaling pathways associated with this compound. Its primary utility appears to be as a building block in organic synthesis. Researchers interested in this scaffold for drug discovery would need to conduct initial screening and biological evaluation to determine any potential therapeutic applications.

References

The Cyclopentanedione Core: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanedione derivatives represent a class of cyclic β-dicarbonyl compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their unique structural features and reactivity make them versatile building blocks for the synthesis of complex molecules, including natural products and pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of cyclopentanedione derivatives, with a focus on their applications in drug development.

Discovery and Physicochemical Properties

The history of cyclopentanedione derivatives is rooted in the broader exploration of cyclic dicarbonyl compounds. 1,2-Cyclopentanedione was first prepared through a base-induced condensation of diethyl glutarate with diethyl oxalate, followed by hydrolysis and decarboxylation.[1] A defining characteristic of cyclopentanediones is their existence in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding, rendering it the more stable and reactive species in many cases.[2] This keto-enol tautomerism is crucial to their reactivity.

The methylene protons situated between the two carbonyl groups in 1,3-cyclopentanedione are notably acidic, with a pKa value of approximately 5.23, which is comparable to that of carboxylic acids.[2] This acidity facilitates the formation of enolates, which are key intermediates in numerous synthetic transformations.[2] Due to its acidity and planar structure, the 1,3-cyclopentanedione moiety is recognized as a novel isostere for the carboxylic acid functional group, a property that has been effectively exploited in drug design to modulate physicochemical properties while maintaining key biological interactions.[2]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of representative cyclopentanedione derivatives.

CompoundStructurepKaMelting Point (°C)Molecular Weight ( g/mol )Notes
1,2-Cyclopentanedione~8.6[3]56[1]98.10Exists predominantly in the enol form.[3]
1,3-Cyclopentanedione~4.0-5.23[2][3]148-15098.10Can be prepared by hydrolysis of 2-acetyl-1,3-cyclopentanedione.
2-Acetyl-1,3-cyclopentanedione-70-72140.14Completely enolized in the solid state and in solution.
2-Methyl-1,3-cyclopentanedione-211-212112.13An important intermediate in steroid synthesis.

Synthetic Strategies

The synthesis of the cyclopentanedione core and its derivatives can be achieved through several established methods.

Dieckmann Condensation

A classical and widely used method for the synthesis of five-membered rings is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. For instance, the cyclization of adipic acid esters in the presence of a strong base yields a 2-alkoxycarbonylcyclopentanone, which can then be hydrolyzed and decarboxylated to afford cyclopentanone. While not directly yielding a cyclopentanedione, this method is fundamental to the formation of the cyclopentane ring, which can be further functionalized.

Intramolecular Cyclization of Acyclic Precursors

More direct routes to substituted 1,3-cyclopentanediones often involve the intramolecular cyclization of suitably functionalized acyclic precursors. For example, the synthesis of 2-acetyl-1,3-cyclopentanediones has been achieved via the Dieckmann condensation of 1,4-bis(ethoxycarbonyl)-3,5-hexanediones.

Michael Addition and Subsequent Cyclization

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is another powerful strategy. For instance, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone is a key step in the synthesis of important intermediates for natural product chemistry.[4]

Data Presentation: Comparison of Synthetic Yields

The following table provides a comparison of reported yields for the synthesis of various cyclopentanedione derivatives.

ProductSynthetic MethodStarting MaterialsYield (%)Reference
1,3-CyclopentanedioneThree-step synthesis from 2-norbornene2-Norbornene70[5]
1,3-CyclopentanedioneHydrolysis of 5-ethoxycarbonyl-3-methoxy-2-cyclopenten-1-one Na salt5-ethoxycarbonyl-3-methoxy-2-cyclopenten-1-one Na salt80[5]
2-Acetyl-1,3-cyclopentanedioneDiacylation of isopropenyl acetateIsopropenyl acetate, Succinic anhydride, Aluminum chloride27-30
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneMichael addition2-Methylcyclopentane-1,3-dione, Methyl vinyl ketoneNot specified[4]
2-Arylidene-indane-1,3-diones (related structures)Knoevenagel condensationIndane-1,3-dione, Aromatic aldehydes>70[6]

Biological Activity and Applications in Drug Development

Cyclopentanedione derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to act as carboxylic acid isosteres has been particularly valuable in the design of receptor antagonists and enzyme inhibitors.[2][3]

Enzyme Inhibition

Cyclopentanedione derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown potent inhibitory activity against the thromboxane A2 (TP) receptor, a G protein-coupled receptor involved in platelet aggregation and vasoconstriction.[3] Additionally, bis(arylidene)cycloalkanone derivatives with a cyclopentanone core have demonstrated significant α-amylase inhibitory activity, suggesting their potential as antidiabetic agents.

Another important target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism. Triketone herbicides, which are structurally related to cyclopentanediones, are known to inhibit HPPD, leading to bleaching of plant tissues.[7][8] This mechanism of action has been explored for the development of herbicides.[7][8]

Data Presentation: Enzyme Inhibitory Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected cyclopentanedione derivatives against various enzymes.

Derivative ClassTarget EnzymeRepresentative CompoundIC50 (µM)Reference
Cyclopentane-1,2-dioneThromboxane A2 (TP) ReceptorCompound 9 (a derivative of a known TP receptor antagonist)Comparable to parent carboxylic acid[3]
Bis(arylidene)cycloalkanoneα-Amylase5d (para-Cl)7.6 ± 1.4
Bis(arylidene)cycloalkanoneα-Amylase5e (para-Br)6.9 ± 1.8
Triketone (related structure)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Nitisinone0.173[9]
Triketone (related structure)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Leptospermone12.1[9]
Triketone (related structure)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Fenquinotrione0.0272 (rice HPPD)[9]

Signaling Pathways

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the catabolism of tyrosine. In plants, the product of this reaction, homogentisate, is a precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD by triketone herbicides disrupts these pathways, leading to the characteristic bleaching of plant tissues.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Triketone Triketone Herbicide (e.g., Mesotrione) Triketone->HPPD Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB Ub_IkB Ubiquitinated IκB IkB_p->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Proteasome->NFkB_active Releases NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression Activates Transcription Synthesis_Workflow Start Start: Reagents & Solvents Reaction Reaction Setup (e.g., Round-bottom flask, Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Workup (Quenching, Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization End Pure Product Characterization->End

References

A Comprehensive Technical Review of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific knowledge regarding the chemical compound 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. The information presented herein is compiled from publicly available scientific literature and chemical databases.

Disclaimer: The scientific literature on 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is sparse. While detailed information on its synthesis and basic chemical properties is available, there is a notable absence of published research on its biological activities, potential mechanisms of action, or involvement in any signaling pathways. Consequently, this review focuses on the established chemical aspects of the molecule.

Chemical and Physical Properties

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, also known by its CAS Number 102306-78-5, is a heterocyclic organic compound.[1][2][3] Its core structure consists of a cyclopentanone ring fused to a 1,3-dioxin ring. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

PropertyValueSource
Molecular Formula C₇H₈O₃[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3]
CAS Number 102306-78-5[1][2][3]
Boiling Point 292.6 °C at 760 mmHg (Predicted)[1]
Density 1.27 g/cm³ (Predicted)[1]
Flash Point 121.6 °C (Predicted)[1]
Refractive Index 1.52 (Predicted)[1]
Vapor Pressure 0.00181 mmHg at 25°C (Predicted)[1]

Note: Many of the physical properties listed are predicted values from chemical databases and have not been experimentally verified in peer-reviewed literature.

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

The primary and most detailed method for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is documented in Organic Syntheses. The procedure involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

  • 1,3-Cyclopentanedione

  • 1,3,5-Trioxane

  • Dichloromethane (reagent-grade, distilled from calcium hydride)

  • Boron trifluoride etherate (redistilled grade)

  • 4 Å Molecular sieves

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for flash chromatography)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-cyclopentanedione, 1,3,5-trioxane, and 4 Å molecular sieves in dichloromethane.

  • The suspension is cooled in an ice bath.

  • Boron trifluoride etherate is added dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

This is a generalized summary. For precise quantities, reaction times, and purification details, consulting the original Organic Syntheses procedure is highly recommended.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

SynthesisWorkflow reagents 1,3-Cyclopentanedione + 1,3,5-Trioxane + Dichloromethane + 4 Å Molecular Sieves reaction_vessel Reaction Flask (Ice Bath) reagents->reaction_vessel workup Aqueous Workup (NaHCO3, Brine) reaction_vessel->workup Reaction catalyst Boron Trifluoride Etherate (Dropwise Addition) catalyst->reaction_vessel purification Flash Chromatography (Silica Gel) workup->purification Extraction & Drying product 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one purification->product Purification

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one from 1,3-cyclopentanedione. The synthesis involves a Prins-type cyclization reaction using 1,3,5-trioxane as a formaldehyde source, catalyzed by boron trifluoride etherate. This vinylogous ester is a valuable intermediate in organic synthesis.[1] The protocol herein is adapted from a well-established procedure, offering a reliable method for obtaining the target compound with a good yield.[1]

Introduction

1,3-Dicarbonyl compounds are versatile building blocks in synthetic chemistry.[2][3] 1,3-Cyclopentanedione, in particular, serves as a precursor to a variety of complex carbocyclic structures.[1][2] The synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one transforms the 1,3-dione into a protected vinylogous ester.[1] These 1,3-dioxin vinylogous esters are significant synthetic intermediates, acting as β-keto vinyl cation equivalents, which allows for regioselective alkylation and hydroxylation at the α'-position.[1]

The described method is a one-pot synthesis that proceeds via a proposed Prins mechanism.[1] The enol form of 1,3-cyclopentanedione adds to a boron trifluoride-aldehyde complex. Subsequent incorporation of a second aldehyde equivalent and cyclization yields the desired dioxin product.[1]

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[1]

3.1 Materials and Equipment

  • Reagents:

    • 1,3-Cyclopentanedione (97%)

    • 1,3,5-Trioxane (99+%)

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Dichloromethane (CH₂Cl₂), reagent grade, freshly distilled from CaH₂

    • Activated, powdered 4 Å molecular sieves

    • Celite

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel (230-400 mesh)

    • Hexane, reagent grade

    • Acetone, reagent grade

  • Equipment:

    • 1-L three-necked, round-bottomed flask

    • Magnetic stirrer and stir bar

    • Rubber septum

    • 50-mL graduated addition funnel

    • Argon inlet tube (or nitrogen) for inert atmosphere

    • Filtration apparatus (e.g., Büchner funnel)

    • 3-L separatory funnel

    • Rotary evaporator

    • Glass column for flash chromatography

    • Thin-layer chromatography (TLC) plates (silica gel)

3.2 Synthesis Procedure

  • Reaction Setup: To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), activated 4 Å molecular sieves (5 g), and freshly distilled dichloromethane (500 mL).[1]

  • Addition of Catalyst: Stir the resulting suspension at room temperature under an argon atmosphere. Add boron trifluoride etherate (37.6 mL, 0.3057 mol) dropwise via the addition funnel over a period of 2 hours. A slight endotherm may be observed upon the initial addition.[1]

  • Reaction: Continue stirring the mixture at room temperature for 48 hours.[1] Monitor the reaction progress by TLC (Eluent: 3:1 Hexane:Acetone, Rf = 0.18).[1]

  • Work-up - Filtration: After 48 hours, filter the reaction mixture through a pad of Celite to remove the molecular sieves and other solids. Wash the collected solid twice with 100 mL portions of dichloromethane.[1]

  • Work-up - Quenching: Pour the combined filtrate into a 3-L separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant CO₂ evolution will occur; proceed with care and vent the funnel frequently.[1]

  • Work-up - Extraction: Separate the layers and extract the aqueous phase with two additional 100-mL portions of dichloromethane.[1]

  • Work-up - Washing and Drying: Combine all organic layers and wash with 500 mL of brine. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by flash chromatography on a silica gel column (approx. 500 g). Elute with a 3:1 mixture of hexane-acetone to afford the final product as a white crystalline solid.[1]

Data Presentation

Table 1: Reagents and Reaction Parameters

ParameterValueMoles (mol)EquivalentsSource
1,3-Cyclopentanedione10.0 g0.10191.0[1]
1,3,5-Trioxane55.0 g0.61066.0[1]
Boron Trifluoride Etherate37.6 mL0.30573.0[1]
Dichloromethane (Solvent)500 mL--[1]
Reaction TemperatureRoom Temperature--[1]
Reaction Time48 hours--[1]

Table 2: Product Characterization and Yield

ParameterValueSource
Product Name6,7-dihydrocyclopenta[d]dioxin-5(4H)-one[1]
Molecular FormulaC₇H₈O₃[4]
Molecular Weight140.14 g/mol [4][5]
AppearanceWhite crystalline solid[1]
Yield (Mass)10.3 g[1]
Yield (Percentage)72%[1]
TLC Rf0.18 (3:1 Hexane:Acetone)[1]

Visualizations

5.1 Proposed Reaction Mechanism

The reaction is proposed to proceed through a Prins-type mechanism.

ReactionMechanism cluster_activation Step 1: Formaldehyde Activation cluster_enolization Step 2: Enol Formation cluster_addition Step 3: C-C Bond Formation cluster_cyclization Step 4: Cyclization Trioxane 1,3,5-Trioxane Activated_CH2O [H₂C=O-BF₃] Complex Trioxane->Activated_CH2O + BF₃•OEt₂ Diketone 1,3-Cyclopentanedione BF3 BF₃•OEt₂ Activated_CH2O_ref [H₂C=O-BF₃] Complex Activated_CH2O_ref2 [H₂C=O-BF₃] Complex Enol Enol form Diketone->Enol Tautomerization Intermediate1 Hydroxymethyl Intermediate Enol_ref Enol form Intermediate1_ref Hydroxymethyl Intermediate Product Final Product Enol_ref->Intermediate1 Activated_CH2O_ref->Intermediate1 Intermediate1_ref->Product + [H₂C=O-BF₃] Activated_CH2O_ref2->Product Cyclization

Caption: Proposed Prins-type mechanism for the dioxin formation.

5.2 Experimental Workflow

This diagram outlines the major steps of the synthesis protocol.

Workflow start Start setup 1. Reaction Setup - Combine 1,3-cyclopentanedione, 1,3,5-trioxane, molecular sieves, and CH₂Cl₂ under Argon. start->setup addition 2. Catalyst Addition - Add BF₃•OEt₂ dropwise over 2 hours at RT. setup->addition react 3. Reaction - Stir at RT for 48 hours. addition->react filter 4. Filtration - Filter through Celite. - Wash solid with CH₂Cl₂. react->filter quench 5. Quenching - Add filtrate to ice and saturated NaHCO₃ solution. filter->quench extract 6. Extraction - Extract aqueous layer with CH₂Cl₂. quench->extract wash_dry 7. Wash & Dry - Wash combined organic layers with brine. - Dry over MgSO₄. extract->wash_dry concentrate 8. Concentration - Remove solvent under reduced pressure. wash_dry->concentrate purify 9. Purification - Flash chromatography on silica gel (3:1 Hexane:Acetone). concentrate->purify product Final Product (White Crystalline Solid) purify->product

Caption: Step-by-step workflow for the synthesis and purification.

References

Boron Trifluoride Etherate in Dioxinone Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxinones, specifically 1,3-dioxin-4-ones, are valuable heterocyclic compounds that serve as versatile intermediates in organic synthesis. Their utility stems from their ability to function as masked acetoacetic acid derivatives, providing a stable and easily handled platform for the generation of ketenes and for use in various cycloaddition and nucleophilic addition reactions. The synthesis of dioxinones is therefore of significant interest to the chemical and pharmaceutical research communities. Boron trifluoride etherate (BF₃·OEt₂) is a widely employed Lewis acid catalyst in a plethora of organic transformations due to its commercial availability, ease of handling as a liquid, and potent catalytic activity. This document explores the application of boron trifluoride etherate in the synthesis of dioxinones, based on currently available scientific literature.

Synthetic Approaches to Dioxinones

The synthesis of 1,3-dioxin-4-ones typically involves the condensation of a β-keto acid or its ester equivalent with an aldehyde or ketone. This reaction is generally catalyzed by an acid. While various Lewis and Brønsted acids have been employed for this transformation, detailed protocols specifically outlining the use of boron trifluoride etherate are not extensively reported in publicly accessible literature.

General reviews of organic synthesis highlight the versatility of BF₃·OEt₂ in promoting reactions such as aldol condensations, ketalizations, and esterifications, all of which are mechanistically relevant to the formation of dioxinone structures.[1][2][3] For instance, BF₃·OEt₂ is known to activate carbonyl groups, facilitating nucleophilic attack, a key step in the formation of the dioxinone ring from a β-keto acid/ester and a ketone/aldehyde.

Proposed Reaction Pathway

Based on the known reactivity of boron trifluoride etherate and the general mechanism of dioxinone formation, a plausible catalytic cycle can be proposed. The Lewis acidic boron trifluoride would coordinate to the carbonyl oxygen of the ketone or aldehyde, thereby increasing its electrophilicity. This activation would facilitate the nucleophilic attack by the enol or enolate of the β-keto acid or ester. Subsequent intramolecular cyclization and dehydration, promoted by the catalyst, would lead to the formation of the 1,3-dioxin-4-one ring.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products beta-Keto_Acid β-Keto Acid/Ester Enol_Enolate Enol/Enolate beta-Keto_Acid->Enol_Enolate Tautomerization Ketone_Aldehyde Ketone/Aldehyde Activated_Carbonyl Activated Carbonyl (BF₃ coordinated) Ketone_Aldehyde->Activated_Carbonyl Coordination BF3_OEt2 BF₃·OEt₂ BF3_OEt2->Activated_Carbonyl Aldol_Adduct Aldol-type Adduct Activated_Carbonyl->Aldol_Adduct Enol_Enolate->Aldol_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dioxinone 1,3-Dioxin-4-one Cyclized_Intermediate->Dioxinone Dehydration Water H₂O Cyclized_Intermediate->Water Regenerated_Catalyst BF₃·OEt₂

References

Application Notes and Protocols for the Preparation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a valuable building block in organic synthesis. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful preparation and purification of the target compound.

Reaction Scheme

The synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is achieved through a Prins-type condensation reaction between 1,3-cyclopentanedione and 1,3,5-trioxane, catalyzed by boron trifluoride etherate. The reaction involves the formation of a dioxin ring system from the enol form of the dione and two equivalents of formaldehyde (generated from trioxane).

Scheme 1: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material1,3-Cyclopentanedione[1]
Reagent1,3,5-Trioxane[1]
CatalystBoron Trifluoride Etherate[1]
SolventDichloromethane (CH2Cl2)[1]
Reaction Time48 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield 72% [1]
Melting Point73-75 °C[1]
Molecular FormulaC7H8O3[2][3][4]
Molecular Weight140.14 g/mol [2]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

  • 1-L three-necked, round-bottomed flask

  • Magnetic stirrer and stirring bar

  • 50-mL graduated addition funnel

  • Rubber septum

  • Argon inlet tube

  • 1,3-Cyclopentanedione (97%)

  • 1,3,5-Trioxane (99+%)

  • Activated, powdered 4 Å molecular sieves

  • Dichloromethane (reagent-grade, freshly distilled from calcium hydride)

  • Boron trifluoride etherate (purified, redistilled grade)

  • Celite

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography (230-400 mesh)

  • Hexane and Acetone (for chromatography)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, rubber septum, 50-mL graduated addition funnel, and an argon inlet, add 10.0 g (0.1019 mol) of 1,3-cyclopentanedione, 55.0 g (0.6106 mol) of 1,3,5-trioxane, and 5 g of activated, powdered 4 Å molecular sieves.[1]

    • Add 500 mL of freshly distilled dichloromethane to the flask.[1]

  • Addition of Catalyst:

    • Stir the resulting suspension at room temperature.

    • Slowly add 37.6 mL (0.3057 mol) of boron trifluoride etherate dropwise over 2 hours using the addition funnel. An endothermic reaction may be observed upon initial addition.[1]

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 48 hours.[1]

  • Work-up:

    • After 48 hours, filter the reaction mixture through a pad of Celite. Wash the collected solid twice with 100 mL of dichloromethane.[1]

    • Pour the filtrate into a 3-L separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: A significant amount of carbon dioxide is generated during this step.[1]

    • Extract the aqueous phase with two 100-mL portions of dichloromethane.[1]

    • Combine the organic layers, wash with 500 mL of brine, and dry over anhydrous magnesium sulfate.[1]

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the crude product by flash chromatography on 500 g of silica gel.[1]

    • Elute the column with a hexane-acetone mixture (3:1).[1]

    • The product, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, will be obtained as a white crystalline solid.

    • The reported yield is 10.3 g (72%).[1]

Characterization Data:

  • Melting Point: 73-75 °C (recrystallized from hexane-ethyl acetate 5:1).[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 2.36-2.38 (m, 2H), 2.59-2.62 (m, 2H), 4.44 (t, J = 2.2 Hz, 2H), 5.20 (s, 2H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ 26.4, 32.6, 63.1, 92.7, 114.7, 181.9, 201.0.[1]

  • IR (CHCl₃) cm⁻¹: 3000 (m), 1690 (m), 1640 (s), 1430 (m), 1310 (m), 1180 (m), 1090 (br m), 910 (s), 890 (s).[1]

  • High-Resolution Mass Spectrum (CI, NH₃) m/z: 140.0482 (M⁺; calculated for C₇H₈O₃: 140.0473).[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

experimental_workflow start Start: Reagents reagents 1,3-Cyclopentanedione 1,3,5-Trioxane 4 Å Molecular Sieves CH2Cl2 start->reagents Combine reaction_setup Reaction Setup reagents->reaction_setup catalyst_addition Add BF3·OEt2 (2h) reaction_setup->catalyst_addition reaction Stir at RT (48h) catalyst_addition->reaction workup Work-up (Filtration, Extraction, Drying) reaction->workup purification Flash Chromatography (Hexane:Acetone 3:1) workup->purification product Product: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one purification->product end End product->end

Caption: Workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

References

Application Notes: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as a β-Ketovinyl Cation Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols on the use of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (CAS No: 102306-78-5) as a versatile β-ketovinyl cation equivalent in organic synthesis.[1][2][3][4][5] This vinylogous ester serves as a valuable building block, particularly in effecting reductive and alkylative 1,3-carbonyl transpositions.[1] Detailed methodologies for its synthesis, along with key reaction data and mechanistic visualizations, are presented to facilitate its application in complex molecule construction.

Core Concept: The β-Ketovinyl Cation Equivalent

In organic synthesis, a β-ketovinyl cation equivalent is a synthon that allows for the introduction of a nucleophile at the β-position of an α,β-unsaturated ketone system. 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one masks the reactive enone functionality, enabling a formal 1,3-carbonyl transposition upon reaction with various nucleophiles. This strategy is pivotal for constructing carbocyclic products in natural and unnatural product synthesis.[1]

G cluster_0 Functionality as a β-Ketovinyl Cation Equivalent start 6,7-dihydrocyclopenta[d] dioxin-5(4H)-one intermediate Reaction with Nucleophile (Nu⁻) start->intermediate 1) Nu⁻ product Adduct Formation intermediate->product transposition 1,3-Carbonyl Transposition Product product->transposition 2) Hydrolysis/ Rearrangement

Caption: Logical flow of the compound's use as a cation equivalent.

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

The title compound is efficiently prepared via a Prins-type cyclization from 1,3-cyclopentanedione and 1,3,5-trioxane, catalyzed by boron trifluoride etherate.[1] This procedure provides a reliable route to multigram quantities of the desired dioxin.

2.1. Experimental Protocol

This protocol is adapted from Organic Syntheses.[1]

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, a 50-mL graduated addition funnel, and an argon inlet tube.

  • Charging Flask: The flask is charged with 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), activated 4 Å molecular sieves (5 g), and freshly distilled dichloromethane (500 mL).

  • Catalyst Addition: The resulting suspension is stirred at room temperature while boron trifluoride etherate (37.6 mL, 0.3057 mol) is added dropwise over 2 hours via the addition funnel.

  • Reaction: The reaction mixture is stirred at room temperature for 48 hours.

  • Workup - Filtration: The mixture is filtered through a pad of Celite, and the collected solid is washed twice with 100 mL portions of dichloromethane.

  • Workup - Extraction: The filtrate is poured into a separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant CO2 evolution occurs. The aqueous phase is extracted twice with 100 mL portions of dichloromethane.

  • Workup - Washing & Drying: The combined organic layers are washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to yield the product as a white crystalline solid.

2.2. Reaction Mechanism

The formation of the dioxin is proposed to proceed through a Prins mechanism. The enol of the 1,3-diketone adds to a BF₃-aldehyde complex, which, after incorporating a second equivalent of the aldehyde, cyclizes to yield the final product.[1]

Caption: Proposed mechanism for the formation of the dioxin ring system.

Data Presentation

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 102306-78-5 [3]
Molecular Formula C₇H₈O₃ [3]
Molecular Weight 140.14 g/mol [3][5]
Boiling Point 292.6°C at 760 mmHg [3]
Density 1.27 g/cm³ [3]
Flash Point 121.6°C [3]
Refractive Index 1.52 [3]

| Appearance | White crystalline solid |[1] |

Table 2: Synthesis and Characterization Data

Parameter Value Reference
Reactants
1,3-Cyclopentanedione 10.0 g (0.1019 mol) [1]
1,3,5-Trioxane 55.0 g (0.6106 mol) [1]
Boron Trifluoride Etherate 37.6 mL (0.3057 mol) [1]
Conditions
Solvent Dichloromethane (500 mL) [1]
Temperature Room Temperature [1]
Reaction Time 48 hours [1]
Results
Yield 10.3 g (72%) [1]
Purification
Method Flash Chromatography [1]
Eluent Hexane:Acetone (3:1) [1]

| TLC R_f_ Value | 0.18 (Hexane:Acetone = 3:1) |[1] |

Application in 1,3-Carbonyl Transposition

The primary utility of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one lies in its role as a precursor for 1,3-carbonyl transposition. This is demonstrated through reactions with nucleophiles, such as organometallic reagents or hydride sources, followed by hydrolysis of the resulting dioxin moiety to unmask the transposed carbonyl group. This provides a powerful method for regioselective functionalization.[1]

G cluster_workflow General Experimental Workflow for Synthesis node_setup 1. Assemble Reaction Apparatus (Argon) node_charge 2. Charge Flask with Reactants and Solvent node_setup->node_charge node_add 3. Add BF₃·Et₂O (Dropwise, 2h) node_charge->node_add node_react 4. Stir at RT (48h) node_add->node_react node_filter 5. Filter through Celite node_react->node_filter node_workup 6. Quench with NaHCO₃(aq) & Extract with CH₂Cl₂ node_filter->node_workup node_dry 7. Dry (MgSO₄) & Concentrate node_workup->node_dry node_purify 8. Flash Chromatography (Hexane:Acetone 3:1) node_dry->node_purify node_product Final Product: White Crystalline Solid node_purify->node_product

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Reaction Mechanisms Involving 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms involving 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a valuable building block in organic synthesis. The content herein is intended to guide researchers in the effective utilization of this compound for the synthesis of complex carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a versatile synthetic intermediate, prized for its unique structural and electronic properties. As a protected derivative of 1,3-cyclopentanedione, it offers a stable platform for a variety of chemical transformations. Its vinylogous ester functionality serves as a latent β-keto vinyl cation equivalent, enabling regioselective alkylation and other modifications at the α'-position. These characteristics make it a key starting material for the synthesis of natural products and other biologically active molecules.

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

The most common and efficient synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one proceeds via a Prins-type cyclization reaction between 1,3-cyclopentanedione and a formaldehyde equivalent, such as 1,3,5-trioxane, catalyzed by a Lewis acid like boron trifluoride etherate.[1]

Reaction Mechanism: Prins-Type Cyclization

The reaction is proposed to proceed through a Prins-type mechanism.[1] The Lewis acid activates the formaldehyde equivalent, which is then attacked by the enol form of 1,3-cyclopentanedione. A subsequent intramolecular cyclization and elimination of water yields the desired dioxinone product.

Synthesis_Mechanism R1 1,3-Cyclopentanedione I1 Enol Formation R1->I1 R2 1,3,5-Trioxane I2 Lewis Acid Activation of Trioxane R2->I2 R3 BF3·OEt2 (Catalyst) R3->I2 I3 Nucleophilic Attack I1->I3 I2->I3 I4 Intramolecular Cyclization I3->I4 P1 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one I4->P1

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one
Experimental Protocol: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one[1]

Materials:

  • 1,3-Cyclopentanedione

  • 1,3,5-Trioxane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Acetone

Procedure:

  • To a stirred suspension of 1,3-cyclopentanedione (1.0 eq) and 1,3,5-trioxane (6.0 eq) in dichloromethane at room temperature, add boron trifluoride etherate (3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-acetone gradient to afford 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as a white solid.

Quantitative Data
ParameterValueReference
Typical Yield72-80%[1]
TLC Rf0.35 (3:1 Hexane:Ethyl Acetate)[1]
Melting Point76-78 °C

Reactivity and Subsequent Transformations

While specific, detailed protocols for subsequent reactions of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one are not extensively documented in readily available literature, its structure suggests several potential reaction pathways that are of significant interest to synthetic chemists.

Enolate Formation and α'-Alkylation

The α'-protons of the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C4 position. This reactivity is crucial for building molecular complexity.

Enolate_Alkylation R1 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one I1 Enolate Formation R1->I1 R2 Base (e.g., LDA) R2->I1 R3 Electrophile (R-X) I2 Nucleophilic Attack on Electrophile R3->I2 I1->I2 P1 4-Substituted Dioxinone I2->P1

α'-Alkylation via Enolate Formation

Hypothetical Protocol for α'-Alkylation:

  • Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, add a solution of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in anhydrous THF dropwise.

  • After stirring for 30-60 minutes at -78 °C, add the desired electrophile (e.g., an alkyl halide).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Ring-Opening Reactions

The dioxinone ring can be opened under various conditions to reveal the underlying 1,3-dicarbonyl functionality in a modified form. For instance, acid-catalyzed hydrolysis would regenerate a derivative of the 1,3-cyclopentanedione. This deprotection strategy is a key step in multi-step syntheses where the dioxinone serves as a protecting group.

Ring_Opening R1 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one P1 Functionalized 1,3-Cyclopentanedione Derivative R1->P1 Hydrolysis R2 Acid (e.g., HCl) / Water R2->P1

Acid-Catalyzed Ring Opening

Hypothetical Protocol for Acid-Catalyzed Hydrolysis:

  • Dissolve 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify as necessary.

Applications in Medicinal Chemistry

While direct applications of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in medicinal chemistry are not extensively reported, its role as a versatile building block suggests significant potential. The cyclopentane core is a common motif in a wide range of biologically active natural products and synthetic drugs. The ability to introduce diverse substituents at the C4 position and subsequently manipulate the dicarbonyl functionality opens avenues for the synthesis of novel analogs of prostaglandins, steroids, and other cyclopentanoid-containing therapeutic agents. Further research into the derivatization of this scaffold could lead to the discovery of new compounds with interesting pharmacological profiles.

Conclusion

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a readily accessible and highly useful synthetic intermediate. The provided protocol for its synthesis is robust and high-yielding. While detailed experimental procedures for its subsequent transformations are currently limited in the public domain, its chemical structure strongly suggests its utility in a range of reactions, including enolate alkylations and ring-opening reactions. These transformations pave the way for the synthesis of complex molecular architectures, making it a valuable tool for researchers in organic synthesis and drug discovery. Further exploration of the reactivity of this compound is warranted and is expected to uncover new synthetic methodologies and lead to the development of novel bioactive molecules.

References

Derivatization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the derivatization of this starting material, focusing on key reactions that enable the exploration of its chemical space.

The core structure, a fused cyclopentanone and 1,3-dioxane ring system, offers multiple reaction sites for chemical modification. The carbonyl group is a prime target for nucleophilic addition and condensation reactions, while the adjacent α-carbons can be functionalized through enolate chemistry. These derivatizations can lead to novel compounds with interesting biological activities and physicochemical properties.

Synthesis of the Starting Material

A reliable method for the gram-scale synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one has been established, providing a consistent source of the starting material for derivatization studies.

Protocol 1: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 1,3-Cyclopentanedione

  • 1,3,5-Trioxane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite

  • Silica gel for flash chromatography

Procedure:

  • To a stirred suspension of 1,3-cyclopentanedione (1.0 eq) and 1,3,5-trioxane (6.0 eq) in anhydrous dichloromethane, add boron trifluoride etherate (3.0 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the mixture through a pad of Celite and wash the filter cake with dichloromethane.

  • Carefully pour the filtrate into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as a white solid.

Table 1: Spectroscopic Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Data TypeValues
¹H NMR (CDCl₃)δ 5.20 (s, 2H), 4.44 (t, J=2.2 Hz, 2H), 2.59-2.62 (m, 2H), 2.36-2.38 (m, 2H)
¹³C NMR (CDCl₃)δ 201.0, 181.9, 114.7, 92.7, 63.1, 32.6, 26.4
IR (thin film)1690, 1640 cm⁻¹

Application Notes on Derivatization Reactions

The strategic derivatization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one can yield a library of compounds for screening in drug discovery programs. Key reaction pathways include:

  • Wittig Reaction: This reaction converts the ketone into an exocyclic double bond, a common motif in biologically active molecules. This allows for the introduction of a variety of substituents.

  • Alpha-Halogenation: Introduction of a halogen at the alpha-position to the carbonyl group provides a handle for further nucleophilic substitution reactions, enabling the synthesis of a wide array of α-substituted derivatives.

  • Aldol Condensation: Condensation with aldehydes or ketones introduces an α,β-unsaturated system. Derivatives of this type, such as α,α'-bis-(substituted-benzylidene)cycloalkanones, have been investigated for their anti-inflammatory and cytotoxic activities.[1]

  • Grignard Reaction: The addition of organometallic reagents to the carbonyl group leads to the formation of tertiary alcohols, significantly increasing the three-dimensionality and lipophilicity of the scaffold.

  • Spirocyclization: Further manipulation of the derivatives can lead to the formation of spirocyclic structures. Spirocycles are of growing interest in medicinal chemistry as they can improve the pharmacological properties of drug candidates.[2][3][4][5][6]

The cyclopentanone core of the starting material is also a key structural feature of jasmonates, a class of plant hormones with diverse biological activities, suggesting that derivatives could be explored as synthetic analogues.[7][8][9][10]

Experimental Protocols for Derivatization

The following protocols are generalized procedures that can be adapted for the derivatization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2: Wittig Reaction for Methylenation

This protocol describes the conversion of the ketone to an exocyclic methylene group.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Wittig_Reaction start 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one reagents 1. Ph3P+CH3Br-, n-BuLi, THF 2. Workup start->reagents product 5-Methylene-6,7-dihydro-4H-cyclopenta[d][1,3]dioxine reagents->product

Caption: Wittig reaction workflow.

Protocol 3: Alpha-Bromination

This protocol introduces a bromine atom at the α-position to the carbonyl group using N-bromosuccinimide (NBS).[11][12][13][14]

Materials:

  • 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (1.0 eq) in diethyl ether.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of ammonium acetate (0.1 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification or purified by chromatography.

Alpha_Bromination start 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one reagents NBS, NH4OAc (cat.) Et2O, 25 °C start->reagents product 4-Bromo-6,7-dihydrocyclopenta[d]dioxin-5(4H)-one reagents->product

Caption: Alpha-bromination reaction scheme.

Protocol 4: Aldol Condensation with an Aromatic Aldehyde

This protocol describes the base-catalyzed condensation with an aromatic aldehyde.[15][16][17][18][19]

Materials:

  • 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Stir the reaction at room temperature for several hours until a precipitate forms.

  • Filter the solid product and wash with cold ethanol and then water.

  • If necessary, neutralize the filtrate with dilute HCl and extract with an organic solvent to recover more product.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol).

Aldol_Condensation start 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one + ArCHO reagents NaOH or KOH Ethanol, RT start->reagents product 4-(Arylmethylidene)-6,7-dihydrocyclopenta[d]dioxin-5(4H)-one reagents->product

Caption: Aldol condensation workflow.

Protocol 5: Grignard Reaction

This protocol details the addition of a Grignard reagent to the ketone.[20][21][22][23]

Materials:

  • 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

  • Grignard reagent (e.g., methylmagnesium bromide in Et₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add the Grignard reagent (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the tertiary alcohol.

Grignard_Reaction start 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one reagents 1. R-MgX, THF 2. H3O+ workup start->reagents product 5-Alkyl-4,5,6,7-tetrahydrocyclopenta[d]dioxin-5-ol reagents->product

Caption: Grignard reaction scheme.

Data Presentation

Table 2: Representative Yields for Derivatization Reactions of Cyclic Ketones

ReactionSubstrateReagentsProductYield (%)Reference
WittigCyclohexanonePh₃P=CH₂Methylenecyclohexane~85%Generic
α-BrominationCyclohexanoneNBS, NH₄OAc2-Bromocyclohexanone87%[12]
Aldol CondensationCyclopentanoneBenzaldehyde, NaOH2,5-Dibenzylidenecyclopentanone99%[24]
GrignardCyclohexanoneCH₃MgBr1-Methylcyclohexanol>90%Generic

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.

By employing the synthetic strategies and protocols outlined in this document, researchers can efficiently generate a diverse library of derivatives based on the 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one scaffold, paving the way for the discovery of novel compounds with valuable applications in drug development and beyond.

References

Application Notes and Protocols for the Scale-up Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a valuable building block in organic synthesis. The procedure outlined is based on a well-established laboratory-scale synthesis and includes considerations for scaling up the production for drug development and other applications.

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a cyclic vinylogous ester derived from a cyclic 1,3-diketone. Such compounds are significant intermediates in the synthesis of various carbocyclic natural products and other complex organic molecules. The described method involves a Prins-type reaction between 1,3-cyclopentanedione and 1,3,5-trioxane, catalyzed by boron trifluoride etherate. This protocol provides a robust and reproducible method for the preparation of this key synthetic intermediate.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Cyclopentanedione~97%Commercially AvailableUsed without further purification.[1]
1,3,5-Trioxane99+%Commercially AvailableUsed without further purification.[1]
Boron Trifluoride EtheratePurified, redistilledCommercially AvailableA key catalyst for the reaction.
Dichloromethane (DCM)Reagent GradeCommercially AvailableDistilled from calcium hydride under argon.[1]
Activated 4 Å Molecular SievesPowderedCommercially AvailableTo ensure anhydrous conditions.
Saturated Sodium BicarbonateFor quenching the reaction.
BrineFor washing the organic phase.
Magnesium SulfateAnhydrousFor drying the organic phase.
Silica GelFlash Grade (230-400 mesh)For column chromatography.
CeliteFor filtration.
Equipment
  • Three-necked round-bottomed flask

  • Magnetic stirrer

  • Addition funnel

  • Argon inlet

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography setup

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Charge Flask: - 1,3-Cyclopentanedione - 1,3,5-Trioxane - Molecular Sieves - Dichloromethane add_catalyst Dropwise addition of Boron Trifluoride Etherate (2 hours) reagents->add_catalyst Stirring stir Stir at Room Temperature (48 hours) add_catalyst->stir filter Filter through Celite stir->filter quench Quench with Ice and Saturated NaHCO3 filter->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine, Dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Flash Chromatography on Silica Gel concentrate->chromatography product 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (White Crystalline Solid) chromatography->product

Caption: Workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Step-by-Step Procedure
  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an addition funnel, and an argon inlet, combine 10.0 g (0.1019 mol) of 1,3-cyclopentanedione, 55.0 g (0.6106 mol) of 1,3,5-trioxane, 5 g of activated, powdered 4 Å molecular sieves, and 500 mL of freshly distilled dichloromethane.[1]

  • Catalyst Addition: Stir the resulting suspension at room temperature and add 37.6 mL (0.3057 mol) of boron trifluoride etherate dropwise over 2 hours via the addition funnel. An initial endothermic reaction may be observed.[1]

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.[1]

  • Filtration: After 48 hours, filter the reaction mixture through a pad of Celite and wash the solid residue with two 100-mL portions of dichloromethane.[1]

  • Quenching: Carefully pour the filtrate into a 3-L separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant carbon dioxide evolution will occur.[1]

  • Extraction: Extract the aqueous phase with two 100-mL portions of dichloromethane.[1]

  • Washing and Drying: Combine the organic layers and wash with 500 mL of brine, then dry over anhydrous magnesium sulfate.[1]

  • Concentration: Filter the dried solution and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to afford the pure product as a white crystalline solid.[1]

Results and Characterization

Quantitative Data
ParameterValueReference
Yield10.3 g (72%)[1]
Melting Point73-75°C (recrystallized from hexane-ethyl acetate 5:1)[1]
¹H NMR (500 MHz, CDCl₃)δ: 2.36-2.38 (m, 2H), 2.59-2.62 (m, 2H), 4.44 (t, 2H, J = 2.2), 5.20 (s, 2H)[1]
¹³C NMR (125 MHz, CDCl₃)δ: 26.4, 32.6, 63.1, 92.7, 114.7, 181.9, 201.0[1]
IR (CHCl₃) cm⁻¹3000 (m), 1690 (m), 1640 (s), 1430 (m), 1310 (m), 1180 (m), 1090 (br m), 910 (s), 890 (s)[1]
High-Resolution MS (CI, NH₃) m/z140.0482 (M⁺; calcd for C₇H₈O₃: 140.0473)[1]
Elemental Analysis Calcd for C₇H₈O₃: C, 60.00; H, 5.75. Found: C, 60.19; H, 5.82.[1]

Scale-up Considerations

Scaling up the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one from the laboratory to an industrial scale requires careful consideration of several factors:

  • Reagent Handling and Stoichiometry:

    • The large excess of 1,3,5-trioxane and boron trifluoride etherate may be economically and environmentally challenging on a larger scale. Process optimization to reduce the excess of these reagents would be beneficial.

    • The handling of large quantities of boron trifluoride etherate, a corrosive and moisture-sensitive reagent, requires specialized equipment and safety protocols.

  • Thermal Management:

    • The initial addition of boron trifluoride etherate is noted to be slightly endothermic.[1] However, on a large scale, the potential for exothermic events during quenching must be carefully managed. The quenching with sodium bicarbonate generates a large volume of gas and requires a vessel with sufficient headspace and efficient stirring to prevent pressure buildup and ensure controlled neutralization.

  • Work-up and Purification:

    • The use of large volumes of dichloromethane for extraction can be problematic on an industrial scale due to its environmental and health concerns. Alternative, less hazardous solvents should be investigated.

    • Purification by flash chromatography is not typically feasible for large-scale production. Alternative purification methods such as crystallization or distillation should be explored to isolate the product in high purity. Recrystallization from hexane-ethyl acetate has been reported to be effective for purification.[1]

  • Safety:

    • The generation of a large amount of carbon dioxide during the quenching step is a significant safety concern.[1] The reaction must be performed in a well-ventilated area, and the quenching process must be slow and controlled to manage the gas evolution.

Conclusion

The provided protocol offers a reliable method for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one on a laboratory scale. For successful scale-up, further process development is necessary to address challenges related to reagent efficiency, thermal management, and the practicality of the purification method. These application notes serve as a comprehensive guide for researchers and professionals involved in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of Dioxinones Utilizing 1,3,5-Trioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the synthesis of 1,3-dioxin-4-ones (commonly referred to as dioxinones), with a specific focus on the potential use of 1,3,5-trioxane as a formaldehyde source. While established methods for dioxinone synthesis typically involve the reaction of β-keto acids with ketones, this guide explores a plausible, acid-catalyzed pathway utilizing 1,3,5-trioxane for the synthesis of simpler, unsubstituted dioxinones at the 2-position. This approach offers the advantage of using a stable, solid source of anhydrous formaldehyde.

Introduction

1,3-Dioxin-4-ones are versatile heterocyclic compounds that serve as important intermediates in organic synthesis, particularly in the construction of complex molecules and natural products. Their utility stems from their ability to act as protected forms of β-keto acids and as precursors to highly reactive acylketenes. 1,3,5-trioxane, a stable cyclic trimer of formaldehyde, is a convenient and anhydrous source of formaldehyde, which can be liberated under acidic conditions.[1][2] This property makes it an attractive reagent for reactions requiring the controlled introduction of a methylene unit, including the potential synthesis of dioxinone rings.

Established Synthesis of Dioxinones: The Acetone-Based Route

The most common and well-documented method for the synthesis of substituted dioxinones involves the acid-catalyzed condensation of a β-keto acid or its ester with a ketone, typically acetone. A prime example is the synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Experimental Protocol: Synthesis of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one[3]

Materials:

  • 3-Oxobutanoic acid tert-butyl ester (tert-butyl acetoacetate)

  • Acetone

  • Acetic anhydride (Ac₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-oxobutanoic acid tert-butyl ester (1.63 mL, 10.0 mmol) in acetone (10.0 mL) and acetic anhydride (10.0 mL), add concentrated H₂SO₄ (0.530 mL) dropwise at 0°C.

  • Heat the reaction mixture for 5 hours.

  • After cooling, add the reaction mixture to 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over MgSO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of 0% to 30% ethyl acetate in hexane) to yield 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Quantitative Data for Established Dioxinone Synthesis

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Oxobutanoic acid tert-butyl esterAcetone/Ac₂OH₂SO₄-Not specified, heating5Not specified[3]
Malonic acidAcetone/Ac₂OIodine-30377.1[4]
Malonic acidAcetone/Ac₂OH₂SO₄-Not specifiedNot specifiedNot specified[5]

Proposed Synthesis of Dioxinones Using 1,3,5-Trioxane

While not explicitly detailed in the current literature, a plausible synthetic route to 2-unsubstituted or 2,2-unsubstituted-1,3-dioxin-4-ones involves the acid-catalyzed reaction of a β-keto acid with formaldehyde, where 1,3,5-trioxane serves as the anhydrous formaldehyde source. This proposed reaction could proceed through a Prins-type reaction mechanism or a hetero-Diels-Alder cycloaddition. The Prins reaction involves the electrophilic addition of an aldehyde to an alkene, which under acidic conditions and with excess formaldehyde can lead to the formation of a dioxane ring.[6][7]

Proposed Experimental Protocol: Synthesis of 6-Methyl-4H-1,3-dioxin-4-one

Materials:

  • Acetoacetic acid (or its ethyl ester, ethyl acetoacetate)

  • 1,3,5-Trioxane

  • A strong acid catalyst (e.g., trifluoroacetic acid (TFA), H₂SO₄, or a Lewis acid like BF₃·OEt₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or 1,2-dichloroethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetoacetic acid (1 equivalent) and 1,3,5-trioxane (1 to 1.5 equivalents) in an anhydrous aprotic solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acid catalyst (e.g., 0.1 to 0.5 equivalents of TFA) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methyl-4H-1,3-dioxin-4-one.

Hypothetical Quantitative Data for Proposed Synthesis

Reactant 1Formaldehyde SourceCatalystSolventTemperature (°C)Time (h)Expected Yield
Acetoacetic acid1,3,5-TrioxaneTFACH₂Cl₂0 to 4012-24Moderate
Diketene1,3,5-TrioxaneLewis Acid (e.g., BF₃·OEt₂)CH₂Cl₂-20 to 254-8Moderate to Good

Reaction Mechanisms and Workflows

Established Synthesis of 2,2,6-Trimethyl-1,3-dioxin-4-one

The established synthesis proceeds through an acid-catalyzed condensation of the enol form of acetoacetic acid (or its ester) with acetone.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetoacetic Acid Ester Acetoacetic Acid Ester Enolization Enolization Acetoacetic Acid Ester->Enolization H+ Acetone Acetone Nucleophilic Attack Nucleophilic Attack Acetone->Nucleophilic Attack Protonation Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Enolization Acid Catalyst (H+)->Nucleophilic Attack Enolization->Nucleophilic Attack Cyclization & Dehydration Cyclization & Dehydration Nucleophilic Attack->Cyclization & Dehydration Dioxinone Dioxinone Cyclization & Dehydration->Dioxinone

Caption: Acid-catalyzed synthesis of a substituted dioxinone.

Proposed Synthesis of Dioxinone using 1,3,5-Trioxane

This proposed pathway involves the in-situ generation of formaldehyde from 1,3,5-trioxane under acidic conditions, followed by its reaction with a β-keto acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,3,5-Trioxane 1,3,5-Trioxane Formaldehyde Generation Formaldehyde Generation 1,3,5-Trioxane->Formaldehyde Generation H+ Beta-Keto Acid Beta-Keto Acid Condensation/Cycloaddition Condensation/Cycloaddition Beta-Keto Acid->Condensation/Cycloaddition Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Formaldehyde Generation Formaldehyde Generation->Condensation/Cycloaddition Dioxinone Dioxinone Condensation/Cycloaddition->Dioxinone

Caption: Proposed synthesis of dioxinone from 1,3,5-trioxane.

Applications in Drug Development and Organic Synthesis

Dioxinones are valuable precursors in the synthesis of a wide array of biologically active molecules and complex natural products. Their ability to generate acylketenes upon thermolysis opens up pathways to various cycloaddition and annulation reactions. These reactive intermediates can be trapped with nucleophiles to form β-keto esters and amides, which are common structural motifs in pharmaceuticals. The development of a synthetic route utilizing 1,3,5-trioxane would provide a convenient method for accessing 2-unsubstituted dioxinones, further expanding the synthetic utility of this class of compounds in medicinal chemistry and materials science.

Conclusion

While the direct synthesis of dioxinones from 1,3,5-trioxane is not yet a widely documented method, the chemical principles governing the formation of related heterocyclic systems suggest its feasibility. The provided established and proposed protocols, along with the mechanistic diagrams, offer a comprehensive guide for researchers interested in the synthesis and application of dioxinones. Further investigation into the proposed reaction pathway could lead to a novel and efficient method for the preparation of a variety of dioxinone derivatives, thereby broadening their accessibility and application in scientific research and development.

References

Experimental procedure from Organic Syntheses for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a valuable building block in organic synthesis. This document outlines the detailed experimental procedure for its preparation as described in Organic Syntheses. The protocol involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane, facilitated by boron trifluoride etherate. This application note provides a comprehensive guide for researchers, including a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis procedure.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)Other
1,3-Cyclopentanedione98.0910.00.1019-ca. 97% purity
1,3,5-Trioxane90.0855.00.6106-99+% purity
Boron trifluoride etherate141.93-0.305737.6Purified grade
Dichloromethane84.93--500Freshly distilled
Activated 4 Å molecular sieves-5--Powdered
Product
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one140.1410.30.0735 (72% yield)-White crystalline solid

Experimental Protocol

Materials:

  • 1,3-Cyclopentanedione (ca. 97%)[1]

  • 1,3,5-Trioxane (99+%)[1]

  • Boron trifluoride etherate (purified, redistilled grade)[1]

  • Dichloromethane (reagent grade, distilled from calcium hydride under argon)[1]

  • Activated, powdered 4 Å molecular sieves[1]

  • Celite

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel (flash-grade, 230-400 mesh)[1]

  • Hexane

  • Acetone

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Magnetic stirring bar (2-cm)

  • Rubber septum

  • 50-mL graduated addition funnel

  • Argon inlet tube

  • Separatory funnel (3-L)

  • Flash chromatography setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, a 50-mL graduated addition funnel, and an argon inlet tube. The flask is charged with 10.0 g (0.1019 mol) of 1,3-cyclopentanedione, 55.0 g (0.6106 mol) of 1,3,5-trioxane, 5 g of activated, powdered 4 Å molecular sieves, and 500 mL of freshly distilled dichloromethane.[1]

  • Addition of Catalyst: The resulting suspension is stirred at room temperature, and 37.6 mL (0.3057 mol) of boron trifluoride etherate is added dropwise over 2 hours via the addition funnel. A slight endothermic reaction may be observed upon the initial addition.[1]

  • Reaction Monitoring: The reaction mixture is stirred for 48 hours.

  • Work-up: After 48 hours, the reaction mixture is filtered through a pad of Celite. The collected yellow solid is washed twice with 100 mL of dichloromethane. The filtrate is then carefully poured into a 3-L separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: A significant amount of carbon dioxide is generated during this step.[1]

  • Extraction: The aqueous phase is extracted with two 100-mL portions of dichloromethane. The combined organic layers are washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude residue is purified by flash chromatography on 500 g of silica gel using a hexane-acetone (3:1) mixture as the eluant. The product, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, is obtained as a white crystalline solid.[1]

Yield: 10.3 g (72%)[1]

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with: - 1,3-Cyclopentanedione (10.0 g) - 1,3,5-Trioxane (55.0 g) - 4 Å Molecular Sieves (5 g) - Dichloromethane (500 mL) B Add Boron Trifluoride Etherate (37.6 mL) dropwise over 2 hours at room temperature A->B C Stir for 48 hours B->C D Filter through Celite C->D E Wash solid with Dichloromethane (2 x 100 mL) D->E F Quench filtrate with ice and saturated Sodium Bicarbonate D->F G Extract with Dichloromethane (2 x 100 mL) F->G H Wash with Brine (500 mL) G->H I Dry over Magnesium Sulfate H->I J Concentrate under reduced pressure I->J K Flash Chromatography (Silica gel, Hexane:Acetone 3:1) J->K L 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (10.3 g, 72% yield) K->L

Caption: Experimental workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one?

The most common and well-documented synthesis involves the Lewis acid-catalyzed reaction of 1,3-cyclopentanedione with a formaldehyde equivalent, typically 1,3,5-trioxane. This reaction is a variation of the Prins reaction.

Q2: Why is my reaction yield consistently low?

Low yields can be attributed to several factors. The stoichiometry of the reactants is crucial; an excess of both 1,3,5-trioxane and the Lewis acid catalyst, boron trifluoride etherate (BF₃·Et₂O), is recommended for optimal results. Additionally, the purity of reagents and the reaction workup and purification process significantly impact the final yield. Immediate purification of the crude product is often necessary, as prolonged storage can lead to degradation.

Q3: What are the common side products in this synthesis?

A known crystalline byproduct, a propellane derivative, can form in small amounts (around 2% yield).[1] Other potential side products can arise from the self-condensation of the 1,3-cyclopentanedione starting material, especially under basic conditions, though this is less likely in the acidic conditions of the Prins reaction. Incomplete reaction can also leave unreacted starting materials in the crude product.

Q4: How can I purify the final product effectively?

Flash chromatography on silica gel is a standard method for purification.[1] However, the activity of the silica gel can affect yields, with less active silica sometimes providing better results.[1] Recrystallization from a hexane-ethyl acetate mixture (5:1) is also a viable method for obtaining a pure, crystalline solid.[1] For challenging purifications, alternative techniques such as chromatography on a different stationary phase (e.g., alumina or amine-functionalized silica) or a bisulfite extraction to remove aldehyde impurities could be considered.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive or insufficient Lewis acid catalyst.Use fresh, properly stored boron trifluoride etherate. Ensure the recommended stoichiometry is used.
Low quality or insufficient formaldehyde source.Use high-purity 1,3,5-trioxane and ensure the correct excess is added.
Reaction temperature is too low.The reaction is typically run at room temperature.[1] Ensure the reaction is not being unintentionally cooled.
Formation of a significant amount of byproduct Incorrect stoichiometry of reactants.A systematic investigation has shown that optimal results are obtained with 6 equivalents of 1,3,5-trioxane and 3 equivalents of BF₃·Et₂O.[1]
Prolonged reaction time.Monitor the reaction by TLC to determine the optimal reaction time. The published procedure suggests a 48-hour reaction time.[1]
Product degradation during purification The crude product is unstable.Immediate purification after workup is crucial to prevent a decrease in yield.[1]
The silica gel is too acidic or active.Use a less active grade of silica gel for flash chromatography. A decrease in yield from 72% to 40-50% has been observed with highly active silica.[1]
Difficulty in removing unreacted starting materials Inefficient purification method.Optimize the solvent system for flash chromatography. Consider recrystallization as an alternative or final purification step.[1]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as reported in a reliable synthetic procedure.

Parameter Value Reference
Starting Material 1,3-Cyclopentanedione[1]
Formaldehyde Source 1,3,5-Trioxane (6 equivalents)[1]
Lewis Acid Boron Trifluoride Etherate (3 equivalents)[1]
Solvent Dichloromethane[1]
Temperature Room Temperature[1]
Reaction Time 48 hours[1]
Reported Yield 72%[1]

Experimental Protocols

Optimized Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one[1]

Materials:

  • 1,3-Cyclopentanedione (10.0 g, 0.1019 mol)

  • 1,3,5-Trioxane (55.0 g, 0.6106 mol)

  • Activated, powdered 4 Å molecular sieves (5 g)

  • Freshly distilled Dichloromethane (500 mL)

  • Boron trifluoride etherate (37.6 mL, 0.3057 mol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel for flash chromatography

  • Hexane-acetone (3:1) for elution

Procedure:

  • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, rubber septum, addition funnel, and an argon inlet, add 1,3-cyclopentanedione, 1,3,5-trioxane, 4 Å molecular sieves, and dichloromethane.

  • Stir the resulting suspension at room temperature.

  • Add boron trifluoride etherate dropwise over 2 hours via the addition funnel.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite and wash the solid with dichloromethane.

  • Pour the filtrate into a separatory funnel containing ice and saturated sodium bicarbonate solution. Caution: Significant CO₂ evolution will occur.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Immediately purify the crude residue by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to yield the product as a white crystalline solid.

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 1_3_Cyclopentanedione 1,3-Cyclopentanedione Prins_Reaction Prins Reaction 1_3_Cyclopentanedione->Prins_Reaction Formaldehyde Formaldehyde (from 1,3,5-Trioxane) Formaldehyde->Prins_Reaction Lewis_Acid BF3·Et2O Lewis_Acid->Prins_Reaction Solvent CH2Cl2 Solvent->Prins_Reaction Temp Room Temperature Temp->Prins_Reaction Product 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one Prins_Reaction->Product Byproduct Propellane Byproduct Prins_Reaction->Byproduct minor pathway

Caption: Prins reaction of 1,3-cyclopentanedione and formaldehyde.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Combine Reactants and Solvent Start->Reaction_Setup Catalyst_Addition Add Lewis Acid Catalyst Reaction_Setup->Catalyst_Addition Reaction Stir at Room Temperature (Monitor by TLC) Catalyst_Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Immediate Flash Chromatography or Recrystallization Workup->Purification Product_Analysis Characterize Pure Product (NMR, MS, mp) Purification->Product_Analysis End End Product_Analysis->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Issues Low_Yield Low Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Reaction_Conditions Verify Reaction Time and Temperature Conditions_OK Conditions OK? Check_Reaction_Conditions->Conditions_OK Check_Workup Review Workup Procedure Workup_OK Workup OK? Check_Workup->Workup_OK Check_Purification Evaluate Purification Method Purification_OK Purification OK? Check_Purification->Purification_OK Reagents_OK->Check_Reaction_Conditions Yes Optimize_Reagents Use fresh catalyst, check equivalents Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Monitor by TLC for optimal time Conditions_OK->Optimize_Conditions No Workup_OK->Check_Purification Yes Optimize_Workup Ensure proper quenching and extraction Workup_OK->Optimize_Workup No Optimize_Purification Purify immediately, try different silica Purification_OK->Optimize_Purification No Success Yield Improved Purification_OK->Success Yes Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success Optimize_Purification->Success

Caption: A logical guide to diagnosing and resolving low yield problems.

References

Technical Support Center: Purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one?

A1: The synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is typically achieved via a Prins-type cyclization. This reaction can generate several byproducts. The most commonly reported impurity is a crystalline propellane derivative.[1] Other potential impurities, inherent to the Prins reaction, can include unreacted starting materials (1,3-cyclopentanedione and 1,3,5-trioxane), polymeric materials, and potentially other isomeric dioxin structures or hydrated intermediates, depending on the precise reaction conditions.[2][3][4][5][6]

Q2: My purification yield is consistently low. What are the likely causes?

A2: Low yields during the purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one are a frequently reported issue. Several factors can contribute to this:

  • Delay in Purification: The crude product is known to be unstable. Immediate purification after synthesis is crucial, as delays can lead to a significant decrease in yield.[1]

  • Silica Gel Activity: The activity of the silica gel used for flash chromatography has a substantial impact on the yield. Highly active silica gel can lead to product degradation on the column. It has been noted that using a reduced amount of silica gel can sometimes improve yields.[1]

  • Incomplete Reaction: If the reaction has not gone to completion, a lower yield of the desired product is expected.

  • Suboptimal Work-up: Inefficient extraction or washing during the work-up procedure can lead to loss of product.

Q3: Are there alternative purification methods to flash column chromatography?

A3: While flash column chromatography is the most commonly documented method for the purification of this compound, other techniques can be considered, especially for challenging separations or to remove specific impurities:

  • Recrystallization: This technique can be effective for final polishing of the product to achieve high purity. A solvent system of hexane-ethyl acetate (5:1) has been reported for the recrystallization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of closely related impurities, reversed-phase or normal-phase preparative HPLC can offer higher resolution than standard flash chromatography.

  • Bisulfite Extraction: This method can be used to remove unreacted aldehydes or reactive ketone impurities from a mixture.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Guide 1: Flash Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel: Prepare a slurry of silica gel in the elution solvent containing 1-2% triethylamine. - Use alternative stationary phases: Consider using neutral alumina or a bonded phase silica gel.
Poor separation of product and impurities The chosen solvent system has insufficient resolving power.- Optimize the solvent system: Use TLC to screen a wider range of solvent polarities. A gradient elution may be necessary. - Dry loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands.
Product elutes too quickly or too slowly The polarity of the eluent is not appropriate.- Adjust solvent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity.
Streaking or tailing of the product band The compound may be interacting strongly with the stationary phase or the column may be overloaded.- Add a modifier: For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape. - Reduce the amount of sample loaded onto the column.

Quantitative Data

The following table summarizes the reported quantitative data for the purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Parameter Value Conditions/Notes Reference
Yield (after flash chromatography) 72%Starting from 10.0 g of 1,3-cyclopentanedione.[1]
Yield of Propellane Impurity 2%Isolated from the same reaction.[1]
TLC Rf of Product 0.18Hexane:Acetone (3:1) on silica gel.[1]
TLC Rf of Propellane Impurity 0.08Hexane:Acetone (3:1) on silica gel.[1]
Melting Point (recrystallized) 73-75 °CRecrystallized from hexane-ethyl acetate (5:1).[1]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol is adapted from a literature procedure.[1]

  • Preparation of the Crude Product: Following the synthesis, the crude reaction mixture is worked up by filtering through Celite, washing with dichloromethane, and then performing an aqueous extraction with saturated sodium bicarbonate. The combined organic layers are dried and concentrated under reduced pressure to yield the crude residue.

  • Column Preparation: A flash chromatography column is packed with silica gel (230-400 mesh) using a hexane-acetone (3:1) solvent system as the eluent.

  • Sample Loading: The crude residue is dissolved in a minimum amount of dichloromethane and applied to the top of the silica gel column.

  • Elution: The column is eluted with the hexane-acetone (3:1) mixture.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as a white crystalline solid.

Visualizations

Prins Reaction: Pathway to Product and Potential Byproducts

The synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one proceeds via a Prins reaction. Understanding the mechanism is key to anticipating potential impurities. The following diagram illustrates the general pathway and the formation of a key byproduct.

Prins_Reaction Reactants 1,3-Cyclopentanedione + 1,3,5-Trioxane Intermediate1 Enol Intermediate Reactants->Intermediate1 Tautomerization Intermediate2 Oxocarbenium Ion Reactants->Intermediate2 Formaldehyde formation Intermediate3 Carbocation Intermediate Intermediate1->Intermediate3 Nucleophilic Attack Intermediate2->Intermediate3 Electrophilic Addition Product 6,7-Dihydrocyclopenta[d]dioxin-5(4H)-one Intermediate3->Product Cyclization & Elimination Byproduct Propellane Byproduct Intermediate3->Byproduct Further Reaction BF3 BF3·OEt2 (Lewis Acid) BF3->Reactants Catalyst

Caption: Prins reaction mechanism for the synthesis of the target compound.

General Workflow for Purification Troubleshooting

When encountering purification challenges, a systematic approach can help identify and resolve the issue.

Troubleshooting_Workflow Start Crude Product Obtained TLC Analyze by TLC Start->TLC Pure Product is Pure TLC->Pure Impure Product is Impure TLC->Impure Final_Product Pure Product Pure->Final_Product Column Flash Column Chromatography Impure->Column Analyze_Fractions Analyze Fractions by TLC Column->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Troubleshoot Troubleshoot Purification Analyze_Fractions->Troubleshoot Poor Separation Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Final_Product Troubleshoot->Column Modify Conditions Recrystallize Consider Recrystallization Troubleshoot->Recrystallize

References

Technical Support Center: Stability and Purification of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, particularly concerning its stability during purification on silica gel.

Frequently Asked Questions (FAQs)

Q1: My yield of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is significantly lower after silica gel column chromatography. What could be the cause?

A1: Low recovery after silica gel chromatography is a common issue that can stem from several factors. The most probable cause is the on-column degradation of the target compound. Silica gel is inherently acidic and can catalyze the decomposition of sensitive molecules.[1] It has been noted in the synthesis of similar compounds that immediate purification is crucial, as yields can decrease dramatically the longer the crude material is left before purification, suggesting inherent instability.[2] Other potential, though less likely, reasons for low yield could include irreversible adsorption to the silica if an inappropriate solvent system is used, or the compound being too polar and not eluting with the chosen mobile phase.

Q2: How can I determine if 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is stable on silica gel before attempting a large-scale purification?

A2: A two-dimensional thin-layer chromatography (2D TLC) experiment is a rapid and effective method to assess the stability of a compound on silica gel.[3][4][5] This technique involves running a TLC plate in one direction, rotating it 90 degrees, and then running it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.[4]

Q3: What are the potential degradation pathways for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one on silica gel?

A3: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential reactions based on its functional groups. The acidic nature of silica gel can catalyze various reactions.[6] For the cyclic ketone and dioxin moieties, potential degradation could involve acid-catalyzed hydrolysis of the dioxin ring, enolization of the ketone followed by subsequent reactions, or other rearrangements. While dioxins themselves are generally stable to acids[7][8], the presence of the ketone and the specific structure of this molecule may confer increased reactivity.

Q4: I have confirmed that my compound is degrading on silica gel. What are my options for purification?

A4: If you've determined that 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is unstable on standard silica gel, you have several alternative strategies:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This is commonly done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your chromatography. Alumina (which can be basic, neutral, or acidic) and Florisil are common alternatives.[1]

  • Minimize Contact Time: The extent of degradation is often proportional to the time the compound spends on the column. Using flash chromatography with optimized solvent systems to ensure rapid elution can help minimize decomposition.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no recovery of the compound from the column. Compound degradation on silica gel.Perform a 2D TLC to confirm instability.[3][4] If unstable, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1][9]
Compound is too polar and is stuck on the column.Try a more polar solvent system to elute the compound.
Multiple spots are observed in fractions that should contain the pure compound. On-column decomposition is occurring during elution.Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). Consider a less acidic stationary phase.[1]
TLC of the crude reaction mixture looks clean, but the post-column fractions are messy. The compound is unstable to the acidic environment of the silica gel.This is a strong indication of on-silica degradation. Use the 2D TLC protocol to verify.[3][4]

Experimental Protocols

Protocol 1: 2D Thin-Layer Chromatography (TLC) for Compound Stability Assessment

Objective: To determine if 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is stable on silica gel.[4]

Methodology:

  • Spotting: On a square TLC plate, carefully spot a concentrated solution of your compound in a volatile solvent in one of the bottom corners. Keep the spot as small and concentrated as possible.

  • First Elution: Develop the plate in a suitable solvent system, just as you would for a normal TLC.

  • Drying: After the first run, remove the plate from the developing chamber and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom of the plate. Develop the plate again using the same solvent system.

  • Analysis: Visualize the plate under UV light or by using an appropriate stain.

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[4]

Protocol 2: Deactivation of Silica Gel with Triethylamine

Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds.[9]

Methodology:

  • Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.

  • Column Packing: Pack your chromatography column with silica gel as you normally would (wet packing is recommended).

  • Deactivation Flush: Flush the packed column with 2-3 column volumes of the deactivating solvent prepared in step 1.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Loading and Elution: Load your sample and run the chromatography using your predetermined solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution1 First Dimension cluster_elution2 Second Dimension cluster_analysis Analysis cluster_result Conclusion start Start: Crude Sample spot_tlc Spot sample on square TLC plate corner start->spot_tlc run_tlc1 Develop plate in chosen solvent system spot_tlc->run_tlc1 dry_plate1 Thoroughly dry the plate run_tlc1->dry_plate1 rotate_plate Rotate plate 90 degrees dry_plate1->rotate_plate run_tlc2 Develop plate in the same solvent system rotate_plate->run_tlc2 dry_plate2 Dry the plate run_tlc2->dry_plate2 visualize Visualize spots dry_plate2->visualize decision Spots on diagonal? visualize->decision stable Compound is Stable decision->stable Yes unstable Compound is Unstable decision->unstable No

Caption: Workflow for assessing compound stability using 2D TLC.

troubleshooting_workflow cluster_stable If Stable cluster_unstable If Unstable start Problem: Low yield after silica column check_stability Is the compound stable on silica? (Perform 2D TLC) start->check_stability optimize_solvent Re-optimize solvent system (TLC) Aim for Rf 0.2-0.4 check_stability->optimize_solvent Yes deactivate_silica Deactivate silica gel (e.g., with triethylamine) check_stability->deactivate_silica No alt_phase Use alternative stationary phase (Alumina, Florisil) check_stability->alt_phase No minimize_time Minimize contact time (Flash chromatography) check_stability->minimize_time No check_loading Review loading technique (e.g., dry loading) optimize_solvent->check_loading end Successful Purification check_loading->end deactivate_silica->end alt_phase->end minimize_time->end

Caption: Troubleshooting logic for low compound recovery after silica gel chromatography.

References

Technical Support Center: Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. It is intended for researchers, chemists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and workup procedures.

  • Reagent Quality: The purity of starting materials is critical. 1,3-Cyclopentanedione can dimerize or hydrate upon storage. 1,3,5-Trioxane can depolymerize, and boron trifluoride etherate is highly sensitive to moisture. Ensure all reagents are pure and handled under anhydrous conditions.[1] Reagent-grade dichloromethane should be freshly distilled from a drying agent like calcium hydride.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Verify completion by thin-layer chromatography (TLC) before quenching the reaction. If starting material (1,3-cyclopentanedione) is still present, consider extending the reaction time.

  • Catalyst Deactivation: Boron trifluoride etherate (BF₃·OEt₂) is a moisture-sensitive Lewis acid. Accidental introduction of water will deactivate the catalyst, halting the reaction. Use anhydrous solvents and techniques.

  • Workup Issues: During the aqueous workup with saturated sodium bicarbonate, a significant amount of carbon dioxide is generated.[1] This can lead to loss of product through aerosolization or incomplete extraction if not performed carefully. Ensure the extraction is performed thoroughly with multiple portions of solvent.

Q2: I observe an unexpected, less polar spot on my TLC plate. What could it be?

A2: An unexpected, less polar spot (higher Rf value) could indicate a side product. Given the reactants, a potential side reaction is the self-condensation of 1,3-cyclopentanedione. Under acidic conditions, 1,3-diketones can undergo aldol-type condensation reactions to form more complex, often less polar, structures. To minimize this, ensure a controlled addition of the BF₃·OEt₂ catalyst at a low temperature to favor the desired Prins-type reaction over self-condensation.

Q3: My final product appears oily or discolored after purification. How can I improve its purity?

A3: The crude product is typically a yellow-orange residue.[1] If it remains discolored after column chromatography, it may contain polymeric byproducts or residual starting materials.

  • Chromatography Technique: Ensure proper flash column chromatography technique. The crude residue should be applied to the column using a minimal amount of dichloromethane.[1]

  • Solvent System: The reported TLC and column solvent system is a hexane:acetone mixture.[1] Optimizing the polarity of this system may improve separation.

  • Recrystallization: If chromatography is insufficient, consider recrystallization from a suitable solvent system as an additional purification step.

Q4: The reaction is sluggish and does not proceed as expected. What should I check?

A4: A sluggish reaction is often linked to the activity of the Lewis acid catalyst.

  • Catalyst Quality: Use a freshly opened bottle or redistilled boron trifluoride etherate. Old or improperly stored catalyst may have degraded due to moisture exposure.

  • Temperature Control: The initial addition of BF₃·OEt₂ causes a slight endotherm.[1] The reaction is typically run at 0 °C to room temperature. Deviations from the optimal temperature range can affect the reaction rate and side product formation.

  • Molecular Sieves: The protocol calls for the use of 4 Å molecular sieves.[1] These are crucial for scavenging any trace amounts of water that could inhibit the catalyst. Ensure the sieves are properly activated before use.

Reaction Data & Parameters

The following table summarizes key quantitative data from the established literature procedure for easy reference.

ParameterValue / ConditionSource
Reactants
1,3-Cyclopentanedione1.0 equivalent[1]
1,3,5-Trioxane1.0 equivalent (3.0 eq. formaldehyde)[1]
Boron Trifluoride Etherate1.1 equivalents[1]
Solvent Dichloromethane (CH₂Cl₂)[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time ~1.5 hours[1]
Typical Yield 77-82%[1]
TLC Rf (Product) 0.18 (hexane:acetone = 3:1)[1]
TLC Rf (Starting Material) 0.08 (hexane:acetone = 3:1)[1]

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the primary synthesis pathway, potential side reactions, and a general troubleshooting workflow.

G A 1,3-Cyclopentanedione D Enol of Diketone A->D Enolization B 1,3,5-Trioxane (Formaldehyde Source) C BF3-Aldehyde Complex B->C + BF3·OEt2 E Intermediate Adduct D->E + C (Prins Reaction) F 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (Desired Product) E->F Cyclization G start Reaction Start check_tlc Monitor by TLC start->check_tlc low_yield Problem: Low Yield or Stalled Reaction check_tlc->low_yield Starting Material Remains impurity Problem: Impurity Observed check_tlc->impurity New Spot(s) Formed workup Proceed to Workup & Purification check_tlc->workup Reaction Complete check_reagents Verify Reagent Purity & Anhydrous Conditions low_yield->check_reagents check_catalyst Check BF3·OEt2 Activity (Use Fresh Reagent) low_yield->check_catalyst extend_time Extend Reaction Time low_yield->extend_time optimize_chroma Optimize Chromatography impurity->optimize_chroma

References

Technical Support Center: Managing CO2 Evolution During 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and workup of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage carbon dioxide (CO2) evolution and other common issues encountered during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of CO2 evolution during the workup of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one?

A1: Carbon dioxide evolution is most commonly observed during the aqueous workup, specifically when using a sodium bicarbonate solution to neutralize the reaction mixture.[1] The reaction mixture is typically acidic due to the use of catalysts like boron trifluoride etherate. The acid reacts with the bicarbonate base, leading to the formation of carbonic acid, which is unstable and decomposes into CO2 and water.[2][3]

Q2: Why is managing CO2 evolution important?

A2: Uncontrolled CO2 evolution can lead to a rapid pressure buildup, especially in a closed system like a separatory funnel. This can cause the stopper to be ejected, leading to loss of product and creating a potential safety hazard in the laboratory.[4] Proper venting and controlled addition of reagents are crucial to prevent such incidents.

Q3: Can CO2 evolution occur from other sources in this synthesis?

A3: While the acid-bicarbonate reaction is the most immediate cause during workup, the synthesis of the parent cyclopentanone ring system can sometimes involve intermediates that are prone to decarboxylation (the loss of CO2) under certain conditions, such as heating.[2][5][6] For instance, if a β-keto acid or a malonic ester derivative is an intermediate in the synthetic route, heating or acidic conditions can trigger decarboxylation.[2][7]

Q4: Are there alternative workup procedures to minimize CO2 evolution?

A4: Yes, while bicarbonate washing is common, you can consider using a weaker base, such as a dilute sodium carbonate solution, and adding it very slowly with vigorous stirring in an open flask before transferring to a separatory funnel.[4] Alternatively, a carefully controlled neutralization with a dilute strong base like sodium hydroxide can be performed, though this requires more precise monitoring of the pH to avoid base-promoted side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup procedure.

Problem Possible Cause Recommended Solution
Sudden, vigorous gas evolution upon adding bicarbonate solution. Rapid reaction between unquenched acid and the bicarbonate base.Add the bicarbonate solution very slowly in small portions with constant swirling and venting, especially at the beginning.[4] Consider performing the initial neutralization in a large Erlenmeyer flask with stirring before extraction.[4]
An emulsion forms between the organic and aqueous layers. The presence of polar impurities or insufficient ionic strength in the aqueous layer.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low yield of the final product. Product loss due to uncontrolled effervescence. The product may be partially soluble in the aqueous layer.Ensure a controlled and complete neutralization. After separation, re-extract the aqueous layer with the organic solvent (e.g., dichloromethane) to recover any dissolved product.[1]
The organic layer remains acidic even after bicarbonate wash. Insufficient amount of bicarbonate solution used.Test the pH of the aqueous layer after separation. If it is not neutral or slightly basic, repeat the wash with fresh bicarbonate solution.

Experimental Protocols

Standard Workup Protocol for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

This protocol is adapted from a standard procedure for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.[1]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Initial Neutralization (in an open flask): Slowly and carefully add a saturated sodium bicarbonate solution to the stirred reaction mixture. Caution: Vigorous CO2 evolution will occur.[1] Continue adding the bicarbonate solution portion-wise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (or another suitable organic solvent) two to three times.[1]

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be further purified by flash chromatography.[1]

Identifying CO2 Evolution

A simple method to confirm that the evolved gas is CO2 is to bubble it through limewater (a saturated solution of calcium hydroxide). If CO2 is present, a white precipitate of calcium carbonate will form.[8]

Visualizations

Workflow for Managing CO2 Evolution During Workup

G A Reaction Mixture (Acidic) B Slowly Add NaHCO3 Solution in an Open Flask with Stirring A->B C Observe and Control CO2 Evolution B->C D Transfer to Separatory Funnel C->D Once gas evolution subsides E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry and Concentrate F->G H Product G->H

Caption: A workflow diagram illustrating the key steps for safely managing CO2 evolution during the workup of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Decision Tree for Troubleshooting Workup Issues

G start Start Workup bicarb_add Add Bicarbonate Solution start->bicarb_add gas Vigorous Gas Evolution? bicarb_add->gas slow_down Slow Down Addition, Use a Larger Flask gas->slow_down Yes continue_extraction Proceed with Extraction gas->continue_extraction No slow_down->bicarb_add emulsion Emulsion Forms? continue_extraction->emulsion add_brine Add Brine, Gentle Swirling emulsion->add_brine Yes separate_layers Separate Layers emulsion->separate_layers No add_brine->separate_layers

References

Technical Support Center: Silica Gel Activity and Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of silica gel activity on chemical reaction yields. The information is tailored for researchers, scientists, and professionals in drug development who encounter challenges during the purification of reaction mixtures via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is "silica gel activity" and how does it affect my reaction?

A1: Silica gel activity primarily refers to its adsorptive power, which is largely determined by the number and availability of surface silanol (Si-OH) groups. This activity is influenced by several factors:

  • Water Content: The most significant factor. Anhydrous or "activated" silica gel has a high number of exposed silanol groups, making it extremely polar and highly active.[1] As water content increases, water molecules hydrogen-bond to the silanol groups, reducing the silica's polarity and "deactivating" it.[1] Manufacturers often control water content between 4-6% to ensure consistent performance.[2]

  • Surface pH: Standard silica gel is slightly acidic (pH ~6.5-7.5) due to the nature of the silanol groups.[2][3] This acidity can be detrimental to acid-sensitive compounds, potentially causing degradation, rearrangement, or hydrolysis during purification, which directly lowers the isolated yield.[4][5]

  • Particle and Pore Size: While not directly "activity," these physical properties are critical. Smaller particle sizes provide a higher surface area, leading to better separation but also increased potential for interaction and sample decomposition.[6][7]

The activity of your silica gel can dramatically impact your results. Highly active silica can strongly retain polar compounds, leading to poor recovery, or it can catalyze unwanted side reactions and product degradation, significantly reducing the final yield.[8][9]

Q2: When should I consider deactivating my silica gel?

A2: You should deactivate your silica gel when working with compounds that are sensitive to acid or are very polar. Signs that you may need to use deactivated silica include:

  • Acid-Sensitive Functional Groups: Your compound contains groups prone to hydrolysis or rearrangement under acidic conditions (e.g., acetals, ketals, certain protecting groups like TBDMSi or THP).[10][11]

  • Product Degradation on TLC: You observe streaking or the appearance of new, lower Rf spots after letting a spotted TLC plate sit for a while before developing, suggesting decomposition on the silica surface.[12] A 2D TLC experiment can confirm this instability.[12]

  • Basic Compounds: Amines and other basic compounds can interact strongly with the acidic silanol groups, leading to significant tailing on TLC and poor recovery from a column.[3][5]

  • Low Yield After Chromatography: You consistently isolate less product than expected after column chromatography, even with clean reaction profiles.[4]

Q3: What is the difference between activating and deactivating silica gel?

A3: Activation and deactivation refer to processes that modify the water content and, consequently, the polarity and reactivity of the silica gel.

  • Activation: This process aims to remove adsorbed water, making the silica gel more polar and active. It is typically done by heating the silica gel at 150-160°C for several hours to drive off moisture.[13] Activated silica is useful for separating non-polar compounds where strong retention is needed.

  • Deactivation: This process involves adding a controlled amount of a deactivating agent, most commonly water or a basic modifier like triethylamine (TEA), to reduce the silica's activity.[10][13] This makes the silica less aggressive and suitable for purifying sensitive or very polar compounds.

Troubleshooting Guide

Problem 1: My product is decomposing on the column, leading to a very low yield.

Potential Cause Troubleshooting Steps
Acid-Sensitivity The compound is degrading due to the inherent acidity of the silica gel.
1. Deactivate the Silica: Add 0.1-2.0% triethylamine (TEA) or ammonia to the eluent to neutralize the acidic surface.[14] Alternatively, prepare a deactivated silica slurry. (See Protocol 1).
2. Use an Alternative Stationary Phase: Consider using neutral alumina, basic alumina (for acidic compounds), or reversed-phase silica if the compound is unstable on standard silica.[5]
Oxidative Degradation Some compounds, particularly those with prenyl groups or other electron-rich moieties, can undergo oxidation on the silica surface, especially when exposed to air.[9]
1. Minimize Air Exposure: When dry-loading a sample, do not let the silica-adsorbed compound sit exposed to air for extended periods.[9]
2. Run the Column Promptly: Pack and run the column without unnecessary delays.
High Polarity/Strong Binding The compound is highly polar and binds irreversibly to the highly active silica gel, preventing elution.
1. Deactivate with Water: Use silica gel with a controlled, higher water content (e.g., 10% w/w) to reduce its polarity. (See Protocol 2).[13][15]
2. Increase Eluent Polarity Drastically: After eluting less polar impurities, flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to recover the strongly bound product.

Problem 2: The reaction yield was high according to NMR of the crude material, but the isolated yield after the column is poor.

Potential Cause Troubleshooting Steps
Improper Loading Technique Loading the sample in too much or too polar a solvent causes the band to spread, leading to poor separation and mixed fractions.[16]
1. Use Minimal Solvent: Dissolve the crude mixture in the minimum possible volume of solvent.[4]
2. Use a Less Polar Solvent: Load the sample using a solvent that is less polar than the initial eluent.
3. Dry Load the Sample: For compounds that are not very soluble in non-polar solvents, adsorb the crude mixture onto a small amount of silica gel, remove the solvent, and load the resulting free-flowing powder onto the column.[17]
Co-elution with Impurities The product has a similar Rf to a byproduct or starting material, leading to contaminated fractions and a lower yield of pure, isolated material.[4]
1. Optimize the Solvent System: Before running the column, screen various solvent systems with TLC to maximize the separation (ΔRf) between your product and key impurities.[16]
2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation between closely eluting spots.[14]

Quantitative Data Summary

Silica gel can act as a catalyst or reaction medium, and its presence can significantly alter reaction outcomes compared to neat (solvent-free) conditions. The following table summarizes data from a study on aromatic nitration, illustrating the catalytic effect of silica gel.

Reaction SubstrateConditionsTime (h)Yield (%)Reference
Naphthalene69% HNO₃ (1.1 eq), Neat155[8]
Naphthalene69% HNO₃ (1.1 eq), on Silica Gel179[8]
m-Cresol69% HNO₃ (1.1 eq), Neat149[18]
m-Cresol69% HNO₃ (1.1 eq), on Silica Gel180[18]
Table 1: Comparison of product yields for aromatic nitration performed with and without silica gel as a reaction medium. The data shows that the presence of silica gel significantly accelerates the reaction and improves the yield.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)

This protocol is for neutralizing the acidity of silica gel to protect acid-sensitive compounds during column chromatography.[10][14]

  • Prepare the Eluent: Prepare your chosen solvent system for chromatography. Add 0.5-1.0% (v/v) of triethylamine to this eluent mixture.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Pour the TEA-containing eluent into the beaker until a pourable slurry is formed.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles.

  • Equilibrate: Pass 2-3 column volumes of the TEA-containing eluent through the packed column to ensure the entire stationary phase is neutralized.

  • Load and Run: Load your sample and run the chromatography as usual with the TEA-containing eluent.

Protocol 2: Deactivation of Silica Gel with Water

This method reduces the polarity of silica gel, which is useful for purifying highly polar compounds that might otherwise bind irreversibly.[13][15]

  • Activate the Silica (Optional but Recommended): To ensure a defined starting point, heat the silica gel in an oven at 120-150°C for at least 4 hours to remove all water. Let it cool in a desiccator.

  • Calculate Water Amount: Determine the desired level of deactivation. For example, to prepare 100 g of silica gel with 10% water content by weight, you will need 90 g of dry silica gel and 10 g (10 mL) of deionized water.

  • Add Water: Place the dry silica gel in a sealable container (e.g., a glass jar). Add the calculated amount of water dropwise while vigorously shaking or rotating the container to prevent clumping.

  • Equilibrate: Seal the container tightly and let it sit for at least 12 hours, mixing it occasionally. This allows the water to distribute evenly, resulting in a free-flowing powder.[15]

  • Store Properly: Keep the deactivated silica gel in a tightly sealed container to maintain its specific water content.

Protocol 3: Testing Compound Stability with 2D TLC

This protocol helps determine if your compound is decomposing on the silica gel stationary phase.[12]

  • Spot the Plate: Using a square TLC plate, spot your compound in one corner, about 1.5 cm from each edge.

  • First Development: Place the plate in a developing chamber with an appropriate eluent and run the chromatogram as usual.

  • Dry and Rotate: Remove the plate and thoroughly dry it to remove all solvent. Rotate the plate 90 degrees so that the line of separated spots is now along the bottom edge.

  • Second Development: Place the plate back into the chamber with the same eluent and run the chromatogram again.

  • Analyze: Visualize the plate.

    • Stable Compound: If the compound is stable, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound is decomposing, new spots will appear below the diagonal line, indicating that degradation products were formed during the time the compound was adsorbed on the silica.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield After Silica Gel Chromatography start Low Yield After Column check_crude Analyze Crude Reaction Mixture (NMR, LCMS) start->check_crude crude_ok Reaction Was Clean / High Yield check_crude->crude_ok crude_bad Reaction Was Incomplete / Dirty check_crude->crude_bad check_stability Is Compound Stable on Silica? (Run 2D TLC - Protocol 3) crude_ok->check_stability optimize_rxn Optimize Reaction Conditions crude_bad->optimize_rxn stable Yes, Stable check_stability->stable No Decomposition unstable No, Unstable check_stability->unstable Decomposition Observed check_loading Review Loading & Elution Technique stable->check_loading deactivate Deactivate Silica Gel (Add TEA or Water - Protocols 1 & 2) unstable->deactivate alt_phase Use Alternative Stationary Phase (Alumina, C18) unstable->alt_phase loading_issue Improper Loading / Co-elution check_loading->loading_issue optimize_chrom Optimize Chromatography (Dry Load, Use Gradient) loading_issue->optimize_chrom

Caption: Workflow for troubleshooting low reaction yields after purification.

Silica_Selection_Tree Decision Tree for Silica Gel Treatment start Start: Preparing for Column Chromatography q_acid Is the compound acid-sensitive? start->q_acid deactivate_tea Deactivate Silica with TEA (Protocol 1) q_acid->deactivate_tea Yes q_polar Is the compound very polar (Rf < 0.1 in polar solvent)? q_acid->q_polar No a_acid_yes YES a_acid_no NO deactivate_water Deactivate Silica with Water (Protocol 2) q_polar->deactivate_water Yes standard_silica Use Standard Silica Gel (4-6% Water Content) q_polar->standard_silica No a_polar_yes YES a_polar_no NO

Caption: Decision tree for selecting the appropriate silica gel treatment.

References

Troubleshooting low conversion in Prins-type cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Prins-type cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation, with a focus on improving low conversion rates and minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in a Prins-type cyclization?

Low conversion in Prins-type cyclization can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Suboptimal Catalyst Activity: The chosen Lewis or Brønsted acid catalyst may not be active enough under the reaction conditions. Consider screening different catalysts or increasing the catalyst loading.[1][2]

  • Poor Substrate Reactivity: The electronic properties of the aldehyde/ketone or the homoallylic alcohol can significantly impact reactivity. Electron-withdrawing groups on the aldehyde or electron-donating groups on the alkene can influence the stability of the key oxocarbenium ion intermediate.[2]

  • Inappropriate Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate. A careful increase in temperature should be considered, while being mindful of potential side reactions.[1][2]

  • Solvent Effects: The polarity of the solvent plays a critical role in stabilizing the cationic intermediates. A solvent that is too polar or not polar enough can hinder the reaction.[2]

Q2: I'm observing significant formation of side products. What are the most common side products and how can I minimize them?

The formation of side products is a primary cause of low yields of the desired tetrahydropyran. Common side products include:

  • Allylic Alcohols: These are formed via elimination of a proton from the carbocation intermediate, which is favored in the absence of a nucleophile. To minimize their formation, ensure the presence of a nucleophile (like water or acetic acid) or use milder reaction conditions (lower temperature, weaker acid).[1]

  • Dioxanes: These can form, especially when using formaldehyde, due to the reaction of the oxocarbenium intermediate with another molecule of formaldehyde. Using a stoichiometric amount of the aldehyde can help prevent this.[1]

  • Side-chain Exchange Products: These can arise from a reversible 2-oxonia-Cope rearrangement.[1]

  • Halo-ethers: When using halide-containing Lewis acids, the halide can act as a nucleophile, leading to the formation of halo-ethers.[1]

Q3: How does the choice of catalyst affect the outcome of the Prins cyclization?

The choice of the acid catalyst is critical and can influence the reaction rate, yield, and stereoselectivity. Both Lewis acids (e.g., SnCl₄, BF₃·OEt₂, TMSOTf, BiCl₃) and Brønsted acids (e.g., TfOH, p-TsOH) are commonly used.[2] The strength of the acid can determine the rate of formation of the oxocarbenium ion. For instance, switching the Lewis acid from TMSOTf to BiCl₃ has been shown to change the reaction pathway entirely.[3] For enantioselective transformations, the use of chiral catalysts, such as chiral Brønsted acids, is necessary.[2]

Q4: Can the solvent choice impact my reaction conversion and selectivity?

Yes, the solvent has a significant impact. Solvent polarity can affect the stability of the charged intermediates formed during the reaction.[2] For example, in some asymmetric Prins cyclizations, enantioselectivity has been shown to increase as the polarity of the solvent decreases.[2][4] Dichloromethane (DCM) is a commonly used solvent, sometimes in combination with co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to better stabilize carbocations.[2][5]

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to troubleshooting low conversion in your Prins-type cyclization experiments.

Problem: Low or No Conversion of Starting Materials
Potential Cause Recommended Solution
Insufficient Catalyst Activity Action: Screen a panel of Lewis or Brønsted acids of varying strengths. Increase catalyst loading incrementally (e.g., from 5 mol% to 20 mol%). Rationale: The catalyst is essential for activating the carbonyl group to form the reactive oxocarbenium ion. A more active catalyst can accelerate this rate-limiting step.
Inappropriate Reaction Temperature Action: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C). Rationale: Higher temperatures can overcome the activation energy barrier of the reaction. However, be cautious as this can also promote side reactions.
Poor Solvent Choice Action: Experiment with solvents of different polarities. Consider using a co-solvent like HFIP to stabilize cationic intermediates. Rationale: The solvent must be able to solvate the intermediates of the reaction without inhibiting catalyst activity.
Substrate Reactivity Issues Action: If possible, modify the substrate to include more electron-donating groups on the alkene or electron-withdrawing groups on the aldehyde. Alternatively, consider a silyl-Prins variant using an allylsilane, which is more nucleophilic.[1][2] Rationale: Enhancing the nucleophilicity of the alkene or the electrophilicity of the carbonyl can increase the reaction rate.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Time, Temperature, or Catalyst Loading incomplete->increase_params Yes side_products Significant Side Products Observed incomplete->side_products No, starting material consumed success Improved Conversion increase_params->success optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) side_products->optimize_conditions Yes optimize_conditions->success ExperimentalWorkflow start Start prep_reagents Prepare Aldehyde Solution in Anhydrous DCM start->prep_reagents cool Cool to Desired Temperature prep_reagents->cool add_catalyst Add Lewis Acid and Additives cool->add_catalyst add_substrate Add Homoallylic Alcohol Solution Dropwise add_catalyst->add_substrate monitor Monitor Reaction Progress (TLC/LC-MS) add_substrate->monitor workup Quench with NaHCO₃ and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end ReactionPathways start Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion Intermediate start->oxocarbenium  + Acid Catalyst prins_product Desired Tetrahydropyran Product oxocarbenium->prins_product  + Nucleophile (Intramolecular) elimination Allylic Alcohol (Elimination) oxocarbenium->elimination  - H⁺ (No Nucleophile) dioxane Dioxane Formation oxocarbenium->dioxane  + Excess Aldehyde

References

Technical Support Center: Boron Trifluoride Etherate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts in reactions involving boron trifluoride etherate (BF₃·OEt₂).

Frequently Asked Questions (FAQs)

Q1: What is boron trifluoride etherate and why is it used?

Boron trifluoride etherate (BF₃·OEt₂) is a chemical complex of boron trifluoride (a potent Lewis acid) and diethyl ether.[1][2] The ether stabilizes the highly reactive BF₃ gas, making it a manageable and easy-to-handle liquid for laboratory use.[3] It is widely used as a Lewis acid catalyst in a variety of organic reactions, including acetylation, alkylation, polymerization, esterification, and condensation reactions.[2][4]

Q2: What are the most common byproducts in BF₃·OEt₂ reactions and what causes them?

The most common byproducts arise from the reaction of BF₃·OEt₂ with moisture.[2] Boron trifluoride etherate reacts violently with water, leading to hydrolysis.[2][5] This reaction produces boric acid, fluoroboric acid, and toxic, corrosive hydrogen fluoride (HF).[2][6] Other byproducts can include polymers from cationic polymerization of substrates or solvents, and rearrangement products, particularly in reactions involving epoxides or carbocations.[1][7]

Q3: How can I prevent the formation of hydrolysis-related byproducts?

Strict exclusion of moisture is critical.[5] Key preventive measures include:

  • Using Anhydrous Reagents and Solvents: Ensure all solvents and starting materials are rigorously dried before use.

  • Drying Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Proper Reagent Handling: Use dry syringes or cannulas for transferring BF₃·OEt₂ and other reagents.[8]

Q4: My BF₃·OEt₂ is brown. Can I still use it?

Older samples of BF₃·OEt₂ can appear brown, which may indicate degradation and the presence of impurities.[2] For reactions that are sensitive to impurities or require high yields, it is recommended to purify the reagent before use.[7] Purification can be achieved by distillation, typically under reduced pressure from a drying agent like calcium hydride (CaH₂).[9][10]

Q5: What are the primary safety concerns when working with BF₃·OEt₂?

Boron trifluoride etherate is a hazardous substance with several key risks:

  • Corrosive: It can cause severe chemical burns to the skin and eyes upon contact.[5][11]

  • Toxic by Inhalation: Vapors are irritating to the mucous membranes and respiratory tract.[5][12]

  • Violent Reactivity with Water: It reacts violently with water, releasing heat and toxic hydrogen fluoride (HF) gas.[2][5]

  • Flammable: It is a flammable liquid.[11]

Always handle BF₃·OEt₂ inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is significantly lower than expected. What could be the cause?

    • A: The most likely culprit is catalyst deactivation due to moisture. Trace amounts of water in your reagents or glassware can hydrolyze the BF₃·OEt₂, rendering it inactive. Another possibility is the presence of other Lewis basic impurities (e.g., residual amines, THF) in your starting materials, which can compete with your substrate for coordination to the BF₃.[9]

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are rigorously dried.

      • Verify that the reaction was performed under a strictly inert atmosphere.

      • Consider purifying the BF₃·OEt₂ by distillation, especially if the reagent is old or discolored.[9]

      • If your substrate contains Lewis basic functional groups, you may need to use a larger excess of BF₃·OEt₂.[9]

Issue 2: Formation of an Insoluble Precipitate or Polymer

  • Q: My reaction mixture has formed a significant amount of insoluble material or turned into a thick polymer. Why did this happen?

    • A: BF₃·OEt₂ is a potent initiator for cationic polymerization, especially with alkenes, epoxides, and certain ethers like THF.[1] If your substrate or solvent is susceptible to polymerization, this can be a major side reaction. Elevated temperatures can also promote polymerization and decomposition.

    • Troubleshooting Steps:

      • Lower the reaction temperature. Many BF₃·OEt₂-catalyzed reactions, such as the Mukaiyama aldol, are performed at very low temperatures (e.g., -65 °C) to control reactivity.[9]

      • Slowly add the BF₃·OEt₂ to the reaction mixture to control the reaction rate and any exotherms.

      • Choose a solvent that is less likely to participate in the reaction (e.g., dichloromethane, hexane). Avoid using THF unless it is the intended substrate, as it can be polymerized.[9]

Issue 3: Difficult or Hazardous Reaction Workup

  • Q: I'm having trouble quenching my reaction and isolating my product. The workup is very exothermic and seems hazardous.

    • A: This is often due to the unreacted BF₃·OEt₂ reacting violently with the aqueous quench solution.[2] Adding water or an aqueous base directly to a concentrated solution of BF₃·OEt₂ can be dangerous.

    • Troubleshooting Steps:

      • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate heat.

      • Slow, controlled quenching: Slowly add the reaction mixture to a cold, stirred solution of a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Do not add the quench solution to the reaction flask.

      • Use an appropriate quenching agent: Using Na₂CO₃ can be advantageous as the resulting NaBF₄ salt has better water solubility than the KBF₄ formed from K₂CO₃, simplifying extraction.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation

ParameterConditionPotential ByproductsMitigation Strategy
Moisture Presence of H₂OBoric acid, Fluoroboric acid, HF[6]Use anhydrous solvents/reagents, inert atmosphere, dry glassware.[5]
Temperature Too HighPolymers, decomposition products, rearrangement products.[1]Maintain optimal reaction temperature; use low temperatures (e.g., 0 °C to -65 °C) where applicable.[9]
Catalyst Loading Too HighIncreased polymerization, more vigorous quench.Use the minimum effective catalyst loading.
Solvent Choice Lewis Basic (e.g., THF)Polymerization of solvent, competition with substrate.[9]Use non-coordinating, anhydrous solvents like DCM or hexanes.[9]
Substrate Purity Lewis Basic ImpuritiesReduced yield due to catalyst sequestration.[9]Purify starting materials to remove amines, alcohols, etc.

Experimental Protocols

Protocol 1: Purification of Boron Trifluoride Etherate by Vacuum Distillation

This procedure must be performed under a dry, inert atmosphere in a fume hood.

  • Apparatus Setup: Assemble a short-path distillation apparatus that has been thoroughly flame- or oven-dried. The receiving flask should be a Schlenk flask to maintain an inert atmosphere after collection.

  • Drying Agent: Add a small amount of calcium hydride (CaH₂) to the distilling flask.[10]

  • Transfer: Transfer the commercial BF₃·OEt₂ to the distilling flask containing CaH₂ under a positive pressure of argon or nitrogen.

  • Distillation: Heat the flask gently using an oil bath. Distill the BF₃·OEt₂ under reduced pressure. The boiling point is approximately 67 °C at 43 mmHg.[10]

  • Storage: Collect the clear, colorless distillate in the Schlenk flask. Store the purified reagent under an inert atmosphere in a refrigerator or freezer.[9]

Protocol 2: General Procedure for a BF₃·OEt₂-Catalyzed Reaction (e.g., Ether Cleavage)

This procedure must be performed under a dry, inert atmosphere in a fume hood.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: Add the substrate and anhydrous solvent (e.g., dichloromethane) to the flask via a dry syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Slowly add the purified BF₃·OEt₂ dropwise to the stirred solution via a dry syringe over several minutes. Monitor for any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by a suitable method (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. In a separate flask, prepare a cold, stirred solution of saturated aqueous NaHCO₃. Slowly transfer the reaction mixture via cannula or syringe into the NaHCO₃ solution.

  • Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Add Substrate & Anhydrous Solvent prep->reagents cool Cool to Reaction Temperature reagents->cool catalyst Slowly Add BF₃·OEt₂ cool->catalyst react Stir and Monitor Reaction catalyst->react quench Quench (Add mixture to cold NaHCO₃(aq)) react->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify

Caption: General experimental workflow for BF₃·OEt₂ reactions.

hydrolysis_pathway BF3_etherate BF₃·OEt₂ Hydrolysis Violent Hydrolysis BF3_etherate->Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis Byproducts Byproducts Hydrolysis->Byproducts Boric_Acid B(OH)₃ (Boric Acid) Byproducts->Boric_Acid Fluoroboric_Acid HBF₄ (Fluoroboric Acid) Byproducts->Fluoroboric_Acid HF HF (Hydrogen Fluoride) Byproducts->HF troubleshooting_tree start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes polymer Polymerization / Insolubles start->polymer Yes workup_issue Difficult Workup start->workup_issue Yes moisture Check for Moisture? (Wet reagents/glassware) low_yield->moisture temp Temperature Too High? polymer->temp quench_method Quench Method Incorrect? workup_issue->quench_method dry Solution: Rigorously dry all components and use inert atmosphere. moisture->dry Yes impurities Check for Lewis Basic Impurities? moisture->impurities No purify_reagents Solution: Purify starting materials and/or BF₃·OEt₂. impurities->purify_reagents Yes lower_temp Solution: Lower reaction temperature and add catalyst slowly. temp->lower_temp Yes correct_quench Solution: Cool reaction, add mixture slowly to cold aqueous base. quench_method->correct_quench Yes

References

Technical Support Center: Post-Synthesis Degradation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. The content focuses on addressing potential post-synthesis degradation of this cyclic ketal.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, which is susceptible to degradation, primarily through acid-catalyzed hydrolysis.

Symptom Potential Cause Recommended Solution
Low or inconsistent yield after purification Degradation on silica gel during chromatography. Silica gel is acidic and can catalyze the hydrolysis of the ketal.- Use deactivated silica gel: Neutralize the silica gel by treating it with a base (e.g., triethylamine in the eluent). - Minimize contact time: Perform flash chromatography as quickly as possible. - Alternative purification methods: Consider purification by crystallization or distillation if the compound's properties are suitable.
Appearance of new peaks in HPLC, GC, or NMR analysis over time Hydrolysis of the ketal functional group. Traces of acid or water in solvents or on glassware can lead to the formation of 1,3-cyclopentanedione and formaldehyde.- Use anhydrous and neutral solvents: Ensure all solvents are freshly dried and free of acidic impurities. - Properly prepare glassware: Oven-dry or flame-dry all glassware before use to remove any adsorbed water. - Store under inert atmosphere: Store the compound under an inert gas (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
Change in physical appearance (e.g., from solid to oil, color change) Formation of degradation products. The degradation products may have different physical properties than the parent compound.- Re-analyze the sample: Use analytical techniques like NMR, HPLC, or GC-MS to identify the impurities. - Re-purify the material if necessary: If the degradation is significant, re-purification may be required before use.
Inconsistent results in subsequent reactions Use of a partially degraded starting material. The presence of degradation products can interfere with subsequent chemical transformations.- Check the purity of the starting material before each use: Run a quick purity check (e.g., TLC or a fast HPLC run) before setting up a reaction. - Follow strict storage protocols: Adhere to the recommended storage conditions to maintain the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the cyclic ketal functionality. Under acidic conditions, the ketal hydrolyzes to form 1,3-cyclopentanedione and formaldehyde. The compound is generally stable under neutral and basic conditions.[1][2]

Q2: What are the expected degradation products I should look for in my analyses?

A2: The expected degradation products are 1,3-cyclopentanedione and formaldehyde. Depending on the analytical method, formaldehyde might be difficult to observe directly but its presence can be confirmed through derivatization.

Q3: How can I prevent the degradation of this compound during storage?

A3: To prevent degradation, store 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from light.[3][4][5] Use of amber vials is recommended to protect against potential photodegradation. Avoid storing it in proximity to acidic compounds.

Q4: I suspect my sample has degraded. How can I confirm this?

A4: You can confirm degradation by re-analyzing the sample using spectroscopic and chromatographic methods.

  • ¹H NMR: Look for the disappearance of the characteristic signals of the parent compound and the appearance of new signals corresponding to 1,3-cyclopentanedione.

  • HPLC/GC-MS: Compare the chromatogram of the suspect sample to that of a pure, freshly prepared sample. The presence of new peaks with different retention times indicates degradation. Mass spectrometry can be used to identify the degradation products.

Q5: At what pH range is 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one most stable?

A5: Cyclic ketals are most stable in neutral to basic conditions (pH > 7). They are labile in acidic environments, and the rate of hydrolysis increases as the pH decreases.

Q6: Can temperature affect the stability of the compound?

A6: Yes, higher temperatures can accelerate the rate of degradation, especially in the presence of acidic catalysts or water.[6] It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to prolong its shelf life.

Quantitative Data on Ketal Stability

Compound Type Ring Size Relative Hydrolysis Rate Notes
Acyclic Ketal-FastGenerally less stable than cyclic counterparts.
1,3-Dioxolane (from ketone)5-memberedSlower than acyclic
1,3-Dioxane (from ketone) 6-membered Slowest Generally more stable than five-membered ring ketals due to reduced ring strain.[7]

Data is qualitative and for comparative purposes. The actual rate of hydrolysis will depend on specific reaction conditions (pH, temperature, solvent) and the full structure of the molecule.

Experimental Protocols

Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring the degradation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (if MS detection is used) or phosphoric acid. A typical gradient could be 30-70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).

2. Sample Preparation:

  • Prepare a stock solution of the compound in a neutral, anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • To initiate degradation for a forced degradation study, dilute an aliquot of the stock solution into an acidic aqueous solution (e.g., 0.1 M HCl) to a final concentration of ~50 µg/mL.[6][8]

  • At specified time points, withdraw an aliquot of the reaction mixture, neutralize it with a suitable base (e.g., sodium bicarbonate solution) to quench the degradation, and dilute with the mobile phase before injection.

3. Data Analysis:

  • Identify the peaks for the parent compound and its degradation product (1,3-cyclopentanedione) based on their retention times, which should be determined using pure standards.

  • Quantify the decrease in the peak area of the parent compound and the increase in the peak area of 1,3-cyclopentanedione over time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of the degradation product, 1,3-cyclopentanedione.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

2. Sample Preparation and Derivatization:

  • Prepare the degraded sample as described in the HPLC protocol.

  • Extract the aqueous sample with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • For improved volatility and peak shape of 1,3-cyclopentanedione, derivatization is recommended. A common method is silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Data Analysis:

  • Identify the peak for the derivatized 1,3-cyclopentanedione based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve using derivatized standards of 1,3-cyclopentanedione.

Protocol 3: Kinetic Study of Degradation by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the degradation process.

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Prepare a solution of the compound in a deuterated solvent that is compatible with the desired pH conditions (e.g., D₂O with a phosphate buffer to maintain a specific acidic pH). The concentration should be in the range of 5-10 mg/mL.

  • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide or trimethylsilylpropanoic acid) for quantitative analysis.

2. Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the rate of the reaction and can range from minutes to hours.[10][11]

  • Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) to obtain quantitative data.

3. Data Analysis:

  • Integrate the signals of the parent compound and the appearing signals of the 1,3-cyclopentanedione product relative to the internal standard.

  • Plot the concentration of the parent compound versus time to determine the rate of degradation.

Visualizations

Degradation_Pathway Compound 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one Protonated Protonated Ketal Compound->Protonated H⁺ (acid catalyst) Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal H₂O Products 1,3-Cyclopentanedione + Formaldehyde Hemiacetal->Products H⁺ Troubleshooting_Workflow Start Suspected Degradation (e.g., low yield, extra peaks) Check_Purity Confirm Purity with NMR, HPLC, or GC-MS Start->Check_Purity Pure Compound is Pure Check_Purity->Pure No unexpected peaks Degraded Degradation Confirmed Check_Purity->Degraded Unexpected peaks present Investigate Investigate Cause Degraded->Investigate Storage Review Storage Conditions (temp, light, atmosphere) Investigate->Storage Handling Review Handling Procedures (solvents, glassware) Investigate->Handling Purification Review Purification Method (e.g., silica acidity) Investigate->Purification Implement Implement Corrective Actions Storage->Implement Handling->Implement Purification->Implement Stability_Study_Flow Start Define Study Parameters (pH, temp, time points) Prepare Prepare Samples in Specified Conditions Start->Prepare Analyze_t0 Analyze Time Zero (t=0) Sample Prepare->Analyze_t0 Incubate Incubate Samples Prepare->Incubate Data Collect and Analyze Data (e.g., % degradation vs. time) Analyze_t0->Data Analyze_tx Analyze Samples at Each Time Point Incubate->Analyze_tx Analyze_tx->Data Report Generate Stability Report Data->Report

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Assignment of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. The guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. For comparative purposes, the spectral data is presented alongside those of structurally related cyclic ketones, offering insights into the influence of adjacent structural motifs on proton chemical shifts.

¹H NMR Data and Assignments

The ¹H NMR spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one was recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), the internal standard. The spectral data, including chemical shift, multiplicity, integration, and coupling constants (J), are summarized in the table below.

Table 1: ¹H NMR Data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and Related Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one [1]H-44.44t2H2.2
H-62.59-2.62m2H-
H-72.36-2.38m2H-
Methylene bridge5.20s2H-
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazineH-6~2.9m2H-
H-7~2.9m2H-
Methyl2.5s3H-
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneH-6, H-72.5-3.5m4H-

Note: Data for comparative compounds are illustrative and sourced from typical chemical shift ranges for similar structural motifs.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The NMR spectrometer is set to a proton resonance frequency of 500 MHz.

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse is used to excite the protons.

    • Acquisition time: The duration for which the free induction decay (FID) is recorded (usually 2-4 seconds).

    • Relaxation delay: A delay between pulses to allow for the protons to return to their equilibrium state (typically 1-5 seconds).

    • Number of scans: Multiple scans (e.g., 8, 16, or 32) are acquired and averaged to improve the signal-to-noise ratio.

4. Data Processing:

  • The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • The signals are integrated to determine the relative number of protons corresponding to each peak.

  • The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants are determined.

Structural Assignment and Visualization

The chemical structure of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and the assignment of its proton signals are depicted in the following diagram.

G cluster_structure 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one cluster_spectrum ¹H NMR Signal Assignments mol H4 H-4 (4.44 ppm, t) H4->p_H4 H6 H-6 (2.59-2.62 ppm, m) H6->p_H6 H7 H-7 (2.36-2.38 ppm, m) H7->p_H7 CH2_bridge Methylene bridge (5.20 ppm, s) CH2_bridge->p_CH2_bridge

References

A Comparative Analysis of the 13C NMR Spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed 13C NMR analysis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, presenting experimental data and comparing its spectral features with those of related cyclic ketones and dioxanes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

13C NMR Spectral Data Comparison

The 13C NMR chemical shifts of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one are presented below, alongside data for structurally related compounds to provide a clear comparative framework. The data highlights the influence of the fused dioxin ring on the chemical shifts of the cyclopentanone moiety.

CompoundC=OO-C-OO-C-CC-C-C=OC-C-C
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one201.092.763.132.626.4
Cyclopentanone220.6--38.423.2
Cyclohexanone212.3--42.127.1, 25.1
1,3-Dioxane-94.366.9-26.6
2,2-dimethyl-1,3-dioxan-5-one205.2100.373.449.3-

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) in CDCl3.

Experimental Protocol

The following protocol is based on the synthesis and characterization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.[1]

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one:

  • Reaction Setup: A solution of 1,3-cyclopentanedione (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Paraformaldehyde (2.2 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

13C NMR Spectroscopy:

  • Sample Preparation: A sample of the purified compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl3, ~0.7 mL) in an NMR tube.

  • Instrument: The 13C NMR spectrum is recorded on a 125 MHz NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters for 13C NMR are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl3 (δ 77.16 ppm).

Structure and Atom Labeling

The chemical structure of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one with labeled carbon atoms is shown below. This labeling corresponds to the assignments in the 13C NMR spectrum.

Figure 1: Chemical structure of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific molecule, this comparison leverages established fragmentation patterns of analogous structures, including cyclic ketones and dioxin-like compounds, to predict its behavior under mass spectrometric analysis. This guide also presents a comparative overview of alternative analytical techniques for the characterization of this and similar molecules.

Predicted Mass Spectrometry Fragmentation Profile

Electron Ionization (EI) is a common technique for mass spectrometry that generates distinct fragmentation patterns, acting as a molecular fingerprint.[1][2] For 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (molecular weight: 140.14 g/mol [3]), the fragmentation is anticipated to be driven by the presence of the ketone and the dioxin ring system.

A high-resolution mass spectrum using chemical ionization (CI) with ammonia as the reagent gas has shown a molecular ion peak (M+) at m/z 140.0482, which is consistent with the calculated mass for C7H8O3 (140.0473).[4] While CI is a softer ionization technique that often preserves the molecular ion, EI at a standard 70 eV would induce more extensive fragmentation.[2]

The fragmentation of cyclic ketones often involves characteristic losses of small neutral molecules.[5] For the target molecule, key predicted fragmentation pathways are outlined below.

Proposed Fragmentation Pathway

fragmentation_pathway mol 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one m/z 140 frag1 Loss of CO m/z 112 mol:f1->frag1 - CO frag2 Loss of C2H4O (retro-Diels-Alder) m/z 96 mol:f1->frag2 - C2H4O frag3 Loss of CH2O m/z 110 mol:f1->frag3 - CH2O frag5 m/z 84 frag1:f1->frag5 - C2H4 frag6 m/z 68 frag2:f1->frag6 - CO frag4 Loss of C2H4 m/z 112

Caption: Proposed EI fragmentation pathway of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one would benefit from the application of multiple analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time for separation and mass spectrum for identification.High sensitivity and resolution, well-established libraries for comparison.[1]Requires volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms (¹H, ¹³C NMR).Non-destructive, provides unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and simple, provides characteristic absorption bands for functional groups.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation of the compound from a mixture.Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Does not provide direct structural information without a coupled detector like MS.

Experimental Protocols

Below are generalized experimental protocols for the analysis of a compound like 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

Hypothetical Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent vortex Vortex to Mix dissolve->vortex inject Inject into GC-MS vortex->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum library Compare to Library spectrum->library fragment Analyze Fragmentation spectrum->fragment structure Elucidate Structure library->structure fragment->structure

References

Navigating the Vibrational Landscape: An Infrared Spectrum Comparison Guide for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a comparative analysis of the infrared (IR) spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one against structurally related alternatives, supported by experimental data and detailed protocols.

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a compound featuring a five-membered cyclic ketone fused to a dioxane ring, its IR spectrum is characterized by specific absorption bands indicative of its constituent functional groups. This guide will focus on the key spectral regions for the carbonyl (C=O) stretching of the cyclopentanone moiety and the carbon-oxygen (C-O) stretching vibrations of the dioxane portion.

Comparative Analysis of Infrared Spectra

To contextualize the IR spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a comparison with the spectra of cyclopentanone and 1,4-dioxane is presented. Cyclopentanone serves as a model for the five-membered ring ketone, while 1,4-dioxane provides a reference for the ether linkages in the six-membered ring.

CompoundKey Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Reference Compound(s)
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one (Predicted) Cyclic Ketone (C=O)~1750 (strong)Cyclopentanone
Ether (C-O)~1140-1070 (strong, multiple bands)1,4-Dioxane
Cyclopentanone Cyclic Ketone (C=O)~1741 (strong)-
1,4-Dioxane Ether (C-O)~1119, 891, 870 (strong, multiple bands)-

The carbonyl stretching frequency in cyclic ketones is sensitive to ring strain. Five-membered rings, like cyclopentanone, exhibit a higher stretching frequency (around 1750 cm⁻¹) compared to six-membered or open-chain ketones (typically 1715 cm⁻¹).[1][2] Therefore, a strong absorption band in this region is a key identifier for the cyclopentanone moiety within the target molecule. The presence of the dioxane ring introduces strong C-O stretching vibrations, which are typically observed in the 1140-1070 cm⁻¹ region.[3] The spectrum of 1,4-dioxane shows characteristic absorptions in this fingerprint region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid organic compound using an ATR-FTIR spectrometer.[4]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Contact: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Direct the infrared beam through the ATR crystal. The beam will interact with the sample at the surface, and the reflected radiation is then directed to the detector.

  • Spectrum Generation: The instrument's software ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum can be further processed (e.g., baseline correction, peak picking) to identify the characteristic absorption bands.

Experimental Workflow

The logical flow of obtaining and analyzing an IR spectrum is visualized in the following diagram.

experimental_workflow ATR-FTIR Experimental Workflow start Start background Record Background Spectrum (Empty ATR Crystal) start->background sample_prep Place Solid Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure (Ensure Good Contact) sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Ratio against Background) acquire_spectrum->process_data analyze Analyze Spectrum (Identify Peaks) process_data->analyze end_node End analyze->end_node

ATR-FTIR Experimental Workflow

This guide provides a foundational understanding of the expected infrared spectrum of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one through comparison with relevant compounds. The provided experimental protocol offers a practical framework for obtaining high-quality spectral data for such analyses. Researchers can leverage this information for structural verification and in the broader context of drug development and materials science.

References

A Comparative Analysis of the Reactivity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and Other Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, a structurally complex enol ether, with simpler, more common enol ethers. Due to a lack of specific quantitative data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in the public domain, this comparison is based on established principles of enol ether reactivity and data from analogous cyclic and acyclic systems. The guide aims to provide a predictive framework for researchers working with this and similar molecules.

Enol ethers are key intermediates in organic synthesis, valued for their electron-rich double bond which makes them susceptible to electrophilic attack and participants in various cycloaddition reactions. The reactivity of an enol ether is significantly influenced by its structure, including whether it is cyclic or acyclic, and the nature of its substituents.

General Reactivity Profile of Enol Ethers

Enol ethers are characterized by an alkoxy group attached to a carbon-carbon double bond. This arrangement leads to a resonance stabilization, which increases the electron density of the double bond, making it more nucleophilic than a simple alkene. Consequently, enol ethers readily react with a variety of electrophiles.

Key reactions of enol ethers include:

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, enol ethers are readily hydrolyzed to a ketone or aldehyde and an alcohol. This reaction is initiated by the protonation of the β-carbon of the enol ether, a key mechanistic step that is often rate-determining.

  • Halogenation: Enol ethers react rapidly with halogens such as bromine and chlorine to form α-halo ketones or their corresponding acetals.

  • Cycloaddition Reactions: As electron-rich olefins, enol ethers are excellent dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. They can also participate in other cycloadditions, such as [2+2] cycloadditions with ketenes.

Comparison of Reactivity: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one vs. Other Enol Ethers

For the purpose of this comparison, we will consider the reactivity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one in relation to a simple cyclic enol ether, 2,3-dihydrofuran, and a common acyclic enol ether, ethyl vinyl ether.

Structural Considerations for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one:

The reactivity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is modulated by several structural features:

  • Cyclic Nature: The double bond is part of a fused ring system, which can impose conformational rigidity and influence the stereochemical outcome of reactions.

  • Dioxin Ring: The presence of the dioxin ring with its two oxygen atoms can exert inductive and mesomeric effects.

  • Conjugated Carbonyl Group: The ketone functionality in conjugation with the enol ether double bond is expected to withdraw electron density, potentially reducing the nucleophilicity of the double bond compared to a simple enol ether.

Acid-Catalyzed Hydrolysis

The rate of hydrolysis of enol ethers is dependent on the stability of the intermediate carbocation formed upon protonation.

CompoundStructureExpected Relative Rate of HydrolysisNotes
Ethyl Vinyl Ether Ethyl Vinyl EtherFastThe acyclic nature allows for flexibility in achieving the transition state for protonation.
2,3-Dihydrofuran 2,3-DihydrofuranModerate to FastThe cyclic structure may introduce some ring strain, but it is generally a reactive enol ether.
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one 6,7-dihydrocyclopenta[d]dioxin-5(4H)-oneSlowerThe electron-withdrawing effect of the conjugated carbonyl group is expected to decrease the electron density of the double bond, making it less susceptible to protonation and thus slowing the rate of hydrolysis.
Diels-Alder Cycloaddition

In a normal-demand Diels-Alder reaction, the enol ether acts as the dienophile. The rate and yield of the reaction are influenced by the electron density of the enol ether's double bond.

ReactionDienophileDiene (Example)Expected Reactivity (Yield/Rate)Notes
Ethyl Vinyl Ether + Maleic AnhydrideEthyl Vinyl EtherMaleic AnhydrideHighThe electron-rich nature of the acyclic enol ether promotes a rapid reaction with an electron-deficient diene.
2,3-Dihydrofuran + Maleic Anhydride2,3-DihydrofuranMaleic AnhydrideHighThe cyclic enol ether is also highly reactive in this cycloaddition.
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one + Maleic Anhydride6,7-dihydrocyclopenta[d]dioxin-5(4H)-oneMaleic AnhydrideModerate to LowThe electron-withdrawing nature of the conjugated carbonyl group is anticipated to reduce the dienophilicity of the enol ether, leading to a slower reaction and potentially lower yields compared to simpler enol ethers.

Experimental Protocols

Below are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acid-Catalyzed Hydrolysis of an Enol Ether
  • Materials: Enol ether (1.0 eq), acetone or tetrahydrofuran (THF) as solvent, 1 M aqueous hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the enol ether in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1 M HCl solution dropwise with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone or aldehyde by column chromatography or distillation.

Protocol 2: Diels-Alder Reaction of an Enol Ether with Maleic Anhydride
  • Materials: Enol ether (1.0 eq), maleic anhydride (1.0 eq), toluene or dichloromethane (DCM) as solvent.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the maleic anhydride in the chosen solvent.

    • Add the enol ether to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC or NMR spectroscopy. The reaction may be heated to reflux if it is slow at room temperature.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the reactions discussed.

Hydrolysis EnolEther Enol Ether Protonation Protonation (Rate-determining) EnolEther->Protonation + H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium NucleophilicAttack Nucleophilic Attack by Water Oxocarbenium->NucleophilicAttack + H2O Hemiacetal Hemiacetal Intermediate NucleophilicAttack->Hemiacetal ProtonTransfer Proton Transfer Hemiacetal->ProtonTransfer Products Ketone/Aldehyde + Alcohol ProtonTransfer->Products - H+

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of an enol ether.

DielsAlder Reactants Enol Ether (Dienophile) + Diene TransitionState [4+2] Concerted Transition State Reactants->TransitionState Cycloadduct Cyclohexene Derivative (Cycloadduct) TransitionState->Cycloadduct

Caption: Concerted mechanism of the Diels-Alder reaction between an enol ether and a diene.

Conclusion

While specific experimental data for the reactivity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one remains elusive in the reviewed literature, a comparative analysis based on the principles of physical organic chemistry provides a valuable predictive tool for researchers. The presence of a conjugated carbonyl group is the most significant feature influencing its reactivity, likely rendering it less nucleophilic than simpler cyclic and acyclic enol ethers. This would manifest as slower rates in acid-catalyzed hydrolysis and potentially lower yields and/or require more forcing conditions in cycloaddition reactions. The provided experimental protocols offer a starting point for the investigation and application of this and similar complex enol ethers in synthetic endeavors. Further experimental studies are warranted to quantify these predicted differences in reactivity.

Navigating Dioxin Synthesis: A Comparative Guide to Boron Trifluoride Etherate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dioxins and related compounds, critical for toxicological studies and the development of analytical standards, has traditionally employed potent Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). However, the hazardous nature of BF₃·OEt₂ has prompted a search for alternative reagents that offer improved safety profiles without compromising synthetic efficiency. This guide provides an objective comparison of boron trifluoride etherate with a prominent alternative, copper-based catalysts, for the synthesis of dibenzodioxins. The information presented is supported by data from analogous reactions and studies on dioxin formation mechanisms, given the scarcity of direct comparative studies for bespoke laboratory synthesis.

Performance Comparison of Catalysts in Dioxin and Diaryl Ether Synthesis

The following table summarizes key performance indicators for boron trifluoride etherate and copper-based catalysts in the context of forming the dibenzodioxin core structure, primarily through the cyclization of precursors like polychlorinated phenols. It is important to note that while BF₃·OEt₂ is used in direct laboratory synthesis, data for copper catalysts is largely derived from studies on unintentional dioxin formation during incineration and from mechanistically related Ullmann condensations for diaryl ether synthesis.[1][2]

ParameterBoron Trifluoride EtherateCopper-Based Catalysts (e.g., Cu(II) salts)
Reaction Type Lewis acid-catalyzed cyclization/condensationHeterogeneous or homogeneous catalysis (similar to Ullmann condensation)
Typical Precursors Polychlorinated phenolsPolychlorinated phenols, chlorobenzenes[3][4]
Reaction Temperature Varies, can be high200 - 400°C (in incineration studies)[5]
Catalyst Loading Often stoichiometricCatalytic amounts
Reported Yields Moderate to good (in specific syntheses)High efficiency in trace formation (incineration)
Advantages Established methodologyLower toxicity than BF₃·OEt₂, catalytic amounts needed, readily available
Disadvantages Highly toxic, corrosive, moisture-sensitive[4]Can require high temperatures, potential for side reactions
Key References General organic synthesis literature[1][2][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. The protocol for the copper-catalyzed synthesis is a representative procedure adapted from related Ullmann-type reactions and dioxin formation studies, as direct laboratory protocols for high-yield dioxin synthesis using these specific reagents are not widely published.

Synthesis of a Polychlorinated Dibenzo-p-dioxin using Boron Trifluoride Etherate (Representative Protocol)

This protocol is a generalized representation and should be adapted and performed with extreme caution in a specialized laboratory equipped to handle highly toxic compounds.

Objective: To synthesize a polychlorinated dibenzo-p-dioxin from a corresponding polychlorinated phenol.

Materials:

  • Polychlorinated phenol (e.g., 2,4,5-trichlorophenol)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichlorobenzene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve the polychlorinated phenol in the anhydrous solvent.

  • Slowly add boron trifluoride etherate to the stirred solution at room temperature under an inert atmosphere. The molar ratio of BF₃·OEt₂ to the phenol is typically optimized for specific substrates but can be in the range of 1:1 to 2:1.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by an appropriate analytical technique (e.g., GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This should be done in a well-ventilated fume hood as BF₃·OEt₂ reacts violently with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography or recrystallization to yield the desired polychlorinated dibenzo-p-dioxin.

Hypothetical Protocol for Copper-Catalyzed Synthesis of a Dibenzo-p-dioxin

This protocol is based on conditions from Ullmann condensations and the established catalytic role of copper in dioxin formation.[1][2] It serves as a starting point for developing a laboratory-scale synthesis and requires extensive optimization and safety evaluation.

Objective: To synthesize a dibenzo-p-dioxin via a copper-catalyzed cyclization of a di-ortho-substituted phenol.

Materials:

  • A suitable phenol precursor (e.g., 2-chloro-6-phenoxyphenol)

  • Copper(II) chloride (CuCl₂) or other copper salts

  • High-boiling point solvent (e.g., diphenyl ether)

  • Base (e.g., potassium carbonate)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions, combine the phenol precursor, a catalytic amount of the copper salt (e.g., 5-10 mol%), and a base like potassium carbonate in a high-boiling point solvent.

  • Purge the vessel with an inert gas.

  • Heat the mixture to a high temperature (e.g., 250-350°C), similar to the conditions observed for de novo synthesis of dioxins.[6]

  • Maintain the temperature for several hours, monitoring the reaction.

  • After cooling, dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify via chromatography or other suitable methods.

Reaction Pathways and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general experimental workflow.

dioxin_synthesis_bf3 precursor 2 molecules of 2,4,5-Trichlorophenol intermediate Phenolate-BF3 Complex precursor->intermediate + BF3·OEt2 product 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) intermediate->product Heat (Cyclization & -H2O, -HF)

Caption: BF₃·OEt₂-catalyzed synthesis of 2,3,7,8-TCDD.

dioxin_synthesis_cu precursor 2 molecules of Potassium 2,4,5-trichlorophenate product 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) precursor->product Heat catalyst Cu(II) Catalyst catalyst->product

Caption: Copper-catalyzed synthesis of 2,3,7,8-TCDD.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Precursors & Solvent B Add Catalyst (BF3·OEt2 or Cu Salt) A->B C Heat under Inert Atmosphere B->C D Quench Reaction C->D Cooling E Solvent Extraction D->E F Drying & Concentration E->F G Purification (Chromatography) F->G H H G->H Final Product

Caption: General experimental workflow for dioxin synthesis.

Conclusion

While boron trifluoride etherate remains a documented reagent for the deliberate synthesis of dioxins in a laboratory setting, its significant hazards warrant the exploration of alternatives. Copper-based catalysts present a promising option, supported by extensive evidence of their potent catalytic activity in forming dioxins in other contexts and their successful application in related synthetic transformations like the Ullmann condensation.[1][2] However, there is a clear need for further research to develop and optimize high-yield laboratory protocols for dioxin synthesis using these safer alternatives. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for such investigations, enabling researchers to make more informed decisions in their synthetic strategies. All work with these compounds should be conducted with rigorous safety precautions in facilities designed for handling highly toxic substances.

References

A Comparative Guide to the Synthetic Utility of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and 1,3-cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available, cyclic 1,3-dicarbonyl compounds are of significant interest. This guide provides an objective, data-supported comparison of the synthetic utility of 1,3-cyclopentanedione and its protected derivative, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Introduction

1,3-Cyclopentanedione is a valuable precursor in the synthesis of a wide range of organic molecules, including natural products and pharmaceutical agents.[1][2] Its reactivity is characterized by the acidic methylene group situated between the two carbonyls, making it a potent nucleophile in its enolate form.[3][4] However, the presence of two reactive carbonyl groups and the potential for both C- and O-alkylation can sometimes lead to challenges in controlling regioselectivity.

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a protected form of 1,3-cyclopentanedione, where the 1,3-dione system is masked as a vinylogous ester within a 1,3-dioxin ring. This protection strategy alters the reactivity of the core structure, offering a different set of synthetic opportunities. It is often employed to achieve regioselective modifications that are difficult to control with the parent dione. This protected form serves as a valuable β-keto vinyl cation equivalent in various synthetic transformations.

Comparison of Synthetic Accessibility

The choice between these two synthons often begins with their availability. 1,3-Cyclopentanedione is commercially available, though its synthesis can be achieved through various methods, including the Dieckmann condensation. In contrast, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is typically prepared from 1,3-cyclopentanedione.

CompoundPreparation MethodStarting MaterialReagentsYield
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one Prins Reaction1,3-Cyclopentanedione1,3,5-Trioxane, Boron trifluoride etherate72%

Comparative Reactivity and Synthetic Applications

The primary difference in the synthetic utility of these two compounds lies in their reactivity profiles, particularly in alkylation and acylation reactions.

Alkylation Reactions

1,3-Cyclopentanedione: The direct alkylation of 1,3-cyclopentanedione can be complicated by the potential for dialkylation and O-alkylation, although conditions can be optimized to favor mono-C-alkylation. The acidic methylene protons are readily removed by a base to form a nucleophilic enolate, which then reacts with an electrophile.

6,7-dihydrocyclopenta[d]dioxin-5(4H)-one: As a vinylogous ester, the dioxin derivative offers a more controlled approach to functionalization. Alkylation can be directed to the α'-position, providing a pathway to otherwise difficult-to-access substituted cyclopentenones after deprotection. This regioselectivity is a key advantage of using the protected form.

Robinson Annulation

1,3-Cyclopentanedione and its derivatives are classic substrates in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct six-membered rings.[1] For instance, the reaction of 2-methyl-1,3-cyclopentanedione with methyl vinyl ketone is a key step in the synthesis of the Hajos-Parrish ketone, a versatile intermediate in steroid synthesis.

While the protected dioxin is not a direct substrate for the Robinson annulation in the same manner as the dione, its derivatives can be used to construct complex polycyclic systems through different strategic approaches.

Experimental Protocols

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Protocol: To a stirred suspension of 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), and activated 4 Å molecular sieves (5 g) in freshly distilled dichloromethane (500 mL) under an argon atmosphere, boron trifluoride etherate (37.6 mL, 0.3057 mol) is added dropwise over 2 hours at room temperature. The reaction mixture is stirred for 48 hours and then filtered through a pad of Celite, which is subsequently washed with dichloromethane. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexane-acetone, 3:1) to afford 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one as a white crystalline solid (10.3 g, 72% yield).

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

reaction_pathway cluster_synthesis Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one CPD 1,3-Cyclopentanedione Dioxin 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one CPD->Dioxin 1,3,5-Trioxane, BF3·OEt2 (72% yield)

Caption: Synthesis of the protected dioxin from 1,3-cyclopentanedione.

robinson_annulation cluster_robinson Robinson Annulation with a 1,3-Cyclopentanedione Derivative Methyl_CPD 2-Methyl-1,3-cyclopentanedione Michael_Adduct Michael Adduct Methyl_CPD->Michael_Adduct Base (Michael Addition) MVK Methyl Vinyl Ketone MVK->Michael_Adduct Hajos_Parrish Hajos-Parrish Ketone Michael_Adduct->Hajos_Parrish Intramolecular Aldol Condensation

Caption: Robinson annulation pathway utilizing a 1,3-cyclopentanedione derivative.

Conclusion

Both 1,3-cyclopentanedione and its protected form, 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, are valuable synthons in organic chemistry. The choice between them is dictated by the specific synthetic strategy and the desired outcome.

  • 1,3-Cyclopentanedione is a readily available and highly reactive building block, ideal for constructing molecules through classic reactions like the Robinson annulation. However, its high reactivity can sometimes pose challenges in achieving regioselectivity.

  • 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one offers a solution to the regioselectivity issue by masking one of the carbonyl groups. This allows for more controlled and selective functionalization, making it a superior choice when specific substitution patterns are required. The trade-off is the additional step required for its synthesis from 1,3-cyclopentanedione.

For drug development professionals and researchers, a thorough understanding of the reactivity and synthetic applications of both compounds is crucial for the efficient and strategic design of synthetic routes to complex target molecules.

References

Comparative Crystallographic Analysis of 6,7-Dihydrocyclopenta[d]dioxin-5(4H)-one Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural landscape of dioxinone-fused cyclopentanoids. This report provides a comparative analysis of the X-ray crystallographic data of structurally related compounds to infer the conformational properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one derivatives, for which no public crystallographic data is currently available.

Due to the absence of publicly accessible single-crystal X-ray diffraction data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one and its derivatives, this guide presents a comparative analysis based on the crystallographic structures of constituent ring systems and their analogs. By examining the structural parameters of cyclopentane and dioxinone derivatives, we can extrapolate the likely geometric and conformational features of the target fused-ring system. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Data Presentation: Comparative Crystallographic Parameters

To provide a framework for understanding the potential structure of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one derivatives, the following tables summarize key crystallographic data for cyclopentane and a 2,2-dimethyl-1,3-dioxan-4,6-dione derivative. The latter, while a six-membered ring, contains a related dioxo-substituted heterocyclic system.

Table 1: Crystallographic Data of Cyclopentane

ParameterValue
FormulaC5H10
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)9.578
b (Å)5.328
c (Å)10.018
α (°)90.00
β (°)113.12
γ (°)90.00
Volume (ų)469.7
Z4
R-factor0.0945

Data from Torrisi, A. et al. (2008). The Journal of Physical Chemistry B, 112(12), 3746-3758.[1]

Table 2: Crystallographic Data of 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile

ParameterValue
FormulaC15H14N2O4
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.204
b (Å)11.239
c (Å)12.209
α (°)85.51
β (°)82.30
γ (°)84.54
Volume (ų)702.9
Z2
R-factor0.048

Data from Li, R. et al. (2009). Acta Crystallographica Section E, 65(6), o1338.[2]

Experimental Protocols

As no specific experimental protocol for the X-ray crystallography of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one derivatives is available, a general methodology for single-crystal X-ray diffraction of small organic molecules is provided below. This protocol is representative of the procedures used to obtain the data for the comparative compounds listed above.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals of the compound of interest are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may be screened to find optimal conditions for obtaining diffraction-quality crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Validation: The final refined crystal structure is validated using crystallographic software to check for geometric reasonability and to ensure the quality of the model.

Mandatory Visualization

The following diagrams illustrate the molecular structures of the comparative compounds and a generalized workflow for X-ray crystallography.

General Workflow for Single-Crystal X-ray Crystallography A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation and Analysis F->G H Final Crystallographic Information File (CIF) G->H

Caption: A generalized workflow for determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.

Caption: The skeletal structure of cyclopentane, a foundational cycloalkane.

Caption: The core heterocyclic ring structure of a 1,3-dioxan-5-one derivative, a key comparative scaffold.

Comparative Analysis and Inferences

Based on the analysis of the crystallographic data of cyclopentane and the 1,3-dioxan-4,6-dione derivative, the following structural features can be anticipated for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one derivatives:

  • Cyclopentane Ring Conformation: The cyclopentane ring is not planar and typically adopts a puckered "envelope" or "twist" conformation to minimize torsional strain.[3] In the fused system, the conformation of the cyclopentane moiety will be influenced by the fusion to the dioxinone ring.

  • Dioxinone Ring Conformation: The 1,3-dioxinone ring is also non-planar. The presence of the ketone and the two oxygen atoms will lead to a specific puckered conformation, likely a half-chair or a boat-like conformation, to accommodate the sp2 hybridized carbonyl carbon and the sp3 hybridized carbons and oxygens. The crystal structure of the 2,2-dimethyl-1,3-dioxan-4,6-dione derivative shows an envelope shape for the dioxane ring.[2]

  • Ring Fusion: The fusion of the cyclopentane and dioxinone rings will introduce significant conformational constraints on both rings. The geometry at the bridgehead carbons will be critical in defining the overall shape of the molecule. The bond lengths and angles at the fusion points are expected to deviate from ideal values to accommodate the strain of the fused system.

  • Substituent Effects: The nature and position of substituents on the 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one scaffold will have a profound impact on the crystal packing and intermolecular interactions. Hydrogen bond donors and acceptors, in particular, will influence the supramolecular architecture.

Conclusion

While direct crystallographic data for 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one derivatives remains elusive, a comparative analysis of related structures provides valuable insights into their likely three-dimensional conformations. The cyclopentane moiety is expected to be puckered, and the dioxinone ring will adopt a non-planar conformation. The fusion of these two rings will create a rigid bicyclic system with specific conformational preferences. Future experimental studies involving the synthesis and single-crystal X-ray diffraction of these compounds are necessary to validate these predictions and to fully elucidate their structural landscape, which will be instrumental in advancing their potential applications in drug discovery and development.

References

A Comparative Analysis of Cyclic Ketal Protecting Groups for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists and drug development professionals, the carbonyl group, with its inherent electrophilicity, often requires temporary masking to prevent undesired reactions. Cyclic ketals are among the most robust and widely utilized protecting groups for aldehydes and ketones, offering stability across a range of reaction conditions. This guide provides an objective, data-driven comparison of the most common cyclic ketal protecting groups: 1,3-dioxolanes, 1,3-dioxanes, and their sulfur-containing counterparts, 1,3-dithiolanes and 1,3-dithianes.

Performance Overview and Data

The selection of an appropriate cyclic ketal protecting group hinges on a balance between its stability to the planned reaction conditions and the ease of its subsequent removal. The primary differentiating factor is the rate of formation and the stability towards acid-catalyzed hydrolysis, with thioacetals offering significantly greater stability.

Quantitative Comparison of Formation and Cleavage

The following tables summarize quantitative data on the formation and relative stability of these protecting groups. It is important to note that reaction conditions can significantly influence yields and reaction times.

Protecting GroupDiol/DithiolCarbonyl ExampleCatalyst/ConditionsTimeYield (%)Reference
1,3-Dioxolane Ethylene GlycolSalicylaldehydeMontmorillonite K10, Toluene, Reflux2 h88-93%[1]
1,3-Dioxane 1,3-PropanediolVarious Aldehydes/KetonesTFA, DMSO, 60°C (Rotovap)30 minGenerally > 1,3-DioxolanesBenchChem
1,3-Dithiolane 1,2-EthanedithiolVarious Aldehydes/KetonesYttrium triflate, CH2Cl2, RT15-45 min85-96%[2]
1,3-Dithiane 1,3-PropanedithiolVarious Aldehydes/KetonesYttrium triflate, CH2Cl2, RT15-60 min87-98%[2]

Table 1: Comparative Formation of Cyclic Ketals.

The stability of cyclic ketals is most critically assessed by their rate of hydrolysis under acidic conditions. While direct comparative kinetic data for all four groups under identical conditions is sparse, relative stabilities can be inferred from various studies.

Protecting GroupCarbonyl OriginConditionsRelative Rate/Half-lifeKey FindingReference
1,3-Dioxolane CyclohexanoneAcid-catalyzed hydrolysis-Generally hydrolyzes faster than 1,3-dioxane for aldehydes.[3]
1,3-Dioxane CyclohexanoneAcid-catalyzed hydrolysisSlower than 1,3-dioxolaneSix-membered ring is thermodynamically more stable.[3]
1,3-Dioxane Ketal CyclohexanonepH 5 buffer~7x slower than acetone ketalRing structure of the original ketone significantly impacts stability.[3]
1,3-Dithiolane GeneralAcidic HydrolysisVery StableSignificantly more stable to acid than dioxolanes. Requires oxidative or heavy metal conditions for cleavage.[4]
1,3-Dithiane GeneralAcidic HydrolysisVery StableSimilar to dithiolanes, highly stable under acidic conditions.[4]

Table 2: Comparative Stability (Acid-Catalyzed Hydrolysis).

Stability Profile Across Chemical Environments

The primary advantage of cyclic ketals is their stability in basic and nucleophilic environments, where the parent carbonyl would readily react.

Protecting GroupAcidic Conditions (Hydrolysis)Basic Conditions (e.g., NaOH, LDA)Nucleophiles (e.g., Grignard, LiAlH4)Oxidative Conditions
1,3-Dioxolane LabileStableStableGenerally Stable
1,3-Dioxane LabileStableStableGenerally Stable
1,3-Dithiolane Very StableStableStableLabile (can be cleaved)
1,3-Dithiane Very StableStableStableLabile (can be cleaved)

Table 3: General Stability of Cyclic Ketal Protecting Groups.

Experimental Protocols

Detailed methodologies for the formation and cleavage of these protecting groups are crucial for reproducibility and informed selection.

Protocol 1: Formation of a 1,3-Dioxolane (Cyclohexanone Ethylene Ketal)

Objective: To protect cyclohexanone using ethylene glycol.

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Deprotection of a 1,3-Dioxolane (Acid-Catalyzed Hydrolysis)

Objective: To regenerate cyclohexanone from its ethylene ketal.

Materials:

  • Cyclohexanone ethylene ketal (1.0 eq)

  • Acetone-water mixture (e.g., 10:1)

  • Hydrochloric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the cyclohexanone ethylene ketal in an acetone-water mixture.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected cyclohexanone.

Protocol 3: Formation of a 1,3-Dithiane

Objective: To protect a carbonyl compound using 1,3-propanedithiol.

Materials:

  • Carbonyl compound (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride etherate (BF3·OEt2) (catalytic amount) or another Lewis acid

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the carbonyl compound and 1,3-propanedithiol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of BF3·OEt2 dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

  • Quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,3-dithiane.

Protocol 4: Deprotection of a 1,3-Dithiane (Oxidative Cleavage)

Objective: To regenerate the carbonyl compound from its 1,3-dithiane derivative.

Materials:

  • 1,3-Dithiane derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Acetone-water mixture (e.g., 9:1)

  • Silver nitrate (catalytic amount)

Procedure:

  • Dissolve the 1,3-dithiane in an acetone-water mixture.

  • Add N-bromosuccinimide and a catalytic amount of silver nitrate.

  • Stir the mixture at room temperature until the reaction is complete.

  • Quench the reaction with a saturated sodium sulfite solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer, dry, and concentrate to yield the deprotected carbonyl compound.

Visualizing the Workflow and Relationships

To better illustrate the processes and the stability hierarchy, the following diagrams are provided.

Protection_Workflow Start Carbonyl (Ketone/Aldehyde) Protected Protected Carbonyl (Cyclic Ketal) Start->Protected  Acid Catalyst  (e.g., p-TSA, Lewis Acid)   Diol Diol or Dithiol Diol->Protected Deprotection_Workflow Protected Protected Carbonyl (Cyclic Ketal) Deprotected Carbonyl (Ketone/Aldehyde) Protected->Deprotected  Aqueous Acid or  Oxidative/Heavy Metal Conditions   Stability_Relationship Dithiane 1,3-Dithiane Dithiolane 1,3-Dithiolane Dioxane 1,3-Dioxane Dithiane->Dioxane More Stable Dioxolane 1,3-Dioxolane Dithiolane->Dioxolane More Stable Dioxane->Dioxolane Generally More Stable (Thermodynamically)

References

Safety Operating Guide

Personal protective equipment for handling 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one

Essential Safety and Operational Guide for 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation. It may also cause an allergic skin reaction. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Nitrile gloves- Chemical safety goggles- Lab coat- Use in a well-ventilated area or fume hood.
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Nitrile gloves- Chemical splash goggles- Face shield (if splash potential is high)- Lab coat- Work in a certified chemical fume hood.
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Nitrile gloves- Chemical splash goggles and face shield- Lab coat- Work in a certified chemical fume hood.
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood.
Spill Cleanup Inhalation of dust/vapors, skin and eye contact.- Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Disposable coveralls- Appropriate respiratory protection.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • All work involving 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.

  • Weighing: If the compound is a solid, weigh it out within the chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After use, thoroughly wash hands and forearms with soap and water.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan:

  • Chemical Waste: All waste containing 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled bag and disposed of as hazardous waste.

Workflow for Safe Handling

cluster_prepPreparationcluster_handlingHandling Operationscluster_cleanupPost-Handling & Disposalcluster_emergencyEmergency ResponseAAssess HazardsBSelect & Inspect PPEA->BCVerify Fume Hood OperationB->CDWeighing / AliquotingC->DProceed to HandlingESolution PreparationD->EFReaction / ProcedureE->FGDecontaminate Work AreaF->GComplete ProcedureHSegregate Hazardous WasteG->HIDispose of PPEH->IJPersonal HygieneI->JKSpill or Exposure EventLFollow First AidK->LMNotify SupervisorK->M

Caption: Workflow for handling 6,7-dihydrocyclopenta[d][1][2]dioxin-5(4H)-one.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.